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  • Product: H-Phe(4-Br)-OEt.HCl
  • CAS: 100129-11-1

Core Science & Biosynthesis

Foundational

The Strategic Utility of H-Phe(4-Br)-OEt·HCl in Peptide Engineering and Late-Stage Diversification

Executive Summary The incorporation of unnatural amino acids (UAAs) is a foundational strategy in modern drug discovery, enabling the modulation of pharmacokinetic profiles, the enhancement of target binding affinity, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) is a foundational strategy in modern drug discovery, enabling the modulation of pharmacokinetic profiles, the enhancement of target binding affinity, and the introduction of bioorthogonal handles for late-stage functionalization. Among these building blocks, 4-Bromo-L-phenylalanine ethyl ester hydrochloride (abbreviated as H-Phe(4-Br)-OEt·HCl) stands out as a highly versatile intermediate.

This technical whitepaper provides an in-depth analysis of H-Phe(4-Br)-OEt·HCl, detailing its physicochemical properties, the mechanistic rationale behind its structural design, and self-validating protocols for its application in peptide synthesis and palladium-catalyzed cross-coupling.

Physicochemical Profiling

To ensure reproducibility in synthetic workflows, the quantitative physicochemical parameters of H-Phe(4-Br)-OEt·HCl must be strictly controlled. The core data is summarized in the table below[1].

PropertyQuantitative Value / Description
Chemical Name 4-Bromo-L-phenylalanine ethyl ester hydrochloride
Abbreviation H-Phe(4-Br)-OEt·HCl
CAS Number 232276-00-5
Molecular Weight 308.60 g/mol
Chemical Formula C11H15BrClNO2
Physical Form Crystalline Solid
Storage Conditions 2–8°C, desiccated, protected from light

Mechanistic Rationale & Structural Significance

The utility of H-Phe(4-Br)-OEt·HCl in drug development is driven by three distinct structural features, each engineered to solve specific synthetic and biological challenges.

The Hydrochloride Salt: Suppressing Auto-Condensation

Free amino acid esters are inherently unstable; the nucleophilic α-amine can attack the ester carbonyl of an adjacent molecule, leading to the formation of diketopiperazines (auto-condensation). By formulating the compound as a hydrochloride salt, the α-amine is protonated ( NH3+​ ), completely quenching its nucleophilicity. This design choice guarantees long-term shelf stability and ensures the monomer remains reactive only when intentionally neutralized during coupling.

The Ethyl Ester: Orthogonal C-Terminal Protection

The ethyl ester serves as a robust protecting group for the C-terminus. It is highly stable under the acidic conditions used for Boc deprotection (e.g., TFA) and the basic conditions used for Fmoc deprotection (e.g., piperidine). When C-terminal elongation is required, the ester can be cleanly cleaved via mild saponification (using LiOH in aqueous THF), yielding the free carboxylic acid without inducing racemization at the α-carbon.

The 4-Bromo Handle: Halogen Bonding and Cross-Coupling

The para-bromo substitution on the phenyl ring provides a dual advantage:

  • Biological Affinity: In medicinal chemistry, the introduction of a bromine atom alters the electronic and steric properties of the peptide. For instance, incorporating 4-bromo-phenylalanine into analogs of Substance P (a neuropeptide binding the NK-1 receptor) can enhance binding affinity through favorable halogen bonding interactions within the receptor's hydrophobic pocket[2].

  • Chemical Diversification: The aryl bromide acts as an ideal electrophile for transition metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings). This allows chemists to synthesize a single "bromo-peptide" precursor and subsequently generate vast libraries of arylated or alkynylated derivatives post-synthesis, bypassing the need for the de novo synthesis of complex, pre-functionalized amino acids[3].

Logical Workflow: Synthetic Utility

The following diagram illustrates the divergent synthetic pathways enabled by H-Phe(4-Br)-OEt·HCl, from initial deprotection to late-stage drug diversification.

G A H-Phe(4-Br)-OEt·HCl (CAS: 232276-00-5) B Neutralization (DIEA) Free Amine Generation A->B N-Terminal Extension C Ester Saponification (LiOH) Free Carboxylic Acid A->C C-Terminal Extension D Peptide Assembly (SPPS / LPPS) B->D Coupling (HATU/HOAt) C->D Coupling (HATU/HOAt) E Pd-Catalyzed Cross-Coupling (Suzuki / Sonogashira) D->E Aryl-Bromide Activation F Diversified Drug Candidate (Enhanced Affinity/Stability) E->F Library Generation

Synthetic workflow and late-stage diversification of H-Phe(4-Br)-OEt.HCl in peptide engineering.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the success of each mechanistic step.

Protocol 1: Amine Liberation and Liquid-Phase Peptide Coupling

Objective: To couple an N-protected amino acid (e.g., Fmoc-AA-OH) to the free amine of H-Phe(4-Br)-OEt. Causality: N,N-Diisopropylethylamine (DIEA) is utilized to neutralize the HCl salt. Its steric bulk prevents it from acting as a competing nucleophile. HATU is selected as the coupling reagent because it rapidly forms a highly reactive, yet epimerization-resistant, HOAt active ester.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 eq of Fmoc-AA-OH and 1.0 eq of HATU in anhydrous Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add 2.0 eq of DIEA to the solution. Stir for 5 minutes at room temperature to allow the formation of the active ester.

  • Neutralization & Coupling: In a separate vial, dissolve 1.1 eq of H-Phe(4-Br)-OEt·HCl in DMF. Add 1.2 eq of DIEA to this vial. Self-Validation Checkpoint: Spot the solution on wet pH paper; a pH of 8–9 confirms the complete liberation of the free amine.

  • Reaction: Transfer the neutralized H-Phe(4-Br)-OEt solution to the activated Fmoc-AA-OH mixture. Stir for 2 hours at room temperature.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the H-Phe(4-Br)-OEt mass ( m/z 272.0 for the free base [M+H]+ ) and the appearance of the coupled product mass validates the amide bond formation.

Protocol 2: Late-Stage Suzuki-Miyaura Derivatization of Bromo-Peptides

Objective: To derivatize the 4-bromo-phenylalanine residue within a fully assembled peptide sequence using an aryl boronic acid[3]. Causality: Conducting cross-coupling post-synthesis allows for the rapid generation of structure-activity relationship (SAR) libraries. Degassing is absolutely critical, as oxygen will rapidly oxidize the active Pd(0) catalyst into an inactive Pd(II) species, halting the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified bromo-peptide (1.0 eq) and the desired aryl boronic acid (2.0 eq) in a degassed mixture of DMF/Water (4:1 v/v).

  • Base Addition: Add 3.0 eq of inorganic base (e.g., Na2​CO3​ or K3​PO4​ ). The base is required to activate the boronic acid, forming a reactive boronate complex that facilitates the transmetalation step.

  • Degassing: Sparge the solution with Argon gas for a minimum of 15 minutes. Self-Validation Checkpoint: Ensure continuous, vigorous bubbling to displace all dissolved oxygen.

  • Catalyst Addition: Add 0.1 eq of a water-soluble Palladium catalyst (e.g., Pd(dppf)Cl2​ or a specialized Pd-precatalyst). Seal the vial under an Argon atmosphere.

  • Heating & Monitoring: Heat the reaction to 80°C for 4–6 hours. Monitor via LC-MS. Self-Validation Checkpoint: The successful oxidative addition and transmetalation are confirmed by the mass shift: [Mpeptide​−79(Br)+Maryl​+H]+ .

  • Purification: Filter the reaction mixture through a Celite pad to remove precipitated palladium black, followed by preparative reverse-phase HPLC to isolate the diversified drug candidate.

References

  • Aragen Life Sciences. "Late-Stage Modification of Peptides: Advanced Strategies for CRDMO Success". Aragen Publications. URL:[Link]

Sources

Exploratory

NMR chemical shifts and IR spectroscopic characterization data for H-Phe(4-Br)-OEt.HCl

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl L-4-bromophenylalaninate Hydrochloride (H-Phe(4-Br)-OEt.HCl) Introduction: The Imperative of Structural Verification in Pharmaceutical Developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl L-4-bromophenylalaninate Hydrochloride (H-Phe(4-Br)-OEt.HCl)

Introduction: The Imperative of Structural Verification in Pharmaceutical Development

In the landscape of drug discovery and development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. Ethyl L-4-bromophenylalaninate hydrochloride, or H-Phe(4-Br)-OEt.HCl, serves as a valuable building block in medicinal chemistry, often incorporated into larger, more complex active pharmaceutical ingredients (APIs). Its precise molecular architecture—comprising a chiral center, an aromatic ring, a halogen substituent, an ester, and an amine salt—necessitates a multi-technique analytical approach for complete characterization.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for H-Phe(4-Br)-OEt.HCl. We will move beyond a simple presentation of data, offering insights into the experimental rationale and the causal relationships between molecular structure and spectral output. This document is intended for researchers, analytical scientists, and drug development professionals who rely on robust spectroscopic data for decision-making.

Molecular Structure and Analytical Rationale

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. H-Phe(4-Br)-OEt.HCl is the hydrochloride salt of the ethyl ester of 4-bromo-L-phenylalanine. The protonation of the primary amine to form an ammonium salt significantly influences its solubility and spectroscopic properties, particularly the chemical shifts of adjacent protons and carbons.

Protocols & Analytical Methods

Method

Application Notes & Protocols: Palladium-Catalyzed Functionalization of 4-Bromo-Phenylalanine Derivatives

Executive Summary & Strategic Importance In modern organic synthesis and peptide-based drug development, the ability to selectively modify amino acid residues without disrupting the peptide backbone or chiral integrity i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In modern organic synthesis and peptide-based drug development, the ability to selectively modify amino acid residues without disrupting the peptide backbone or chiral integrity is paramount. L-4-Bromophenylalanine serves as a premier bioorthogonal building block[1]. While 4-iodophenylalanine is highly reactive, it is prone to dehalogenation and light sensitivity; conversely, 4-chlorophenylalanine is often too inert for mild catalytic conditions[2]. The 4-bromo derivative provides the optimal balance of stability and reactivity, serving as an ideal electrophile for Palladium (Pd)-catalyzed cross-coupling reactions[1].

This application note details field-proven, mild Pd-catalyzed methodologies—specifically Suzuki-Miyaura cross-coupling and cyanation—designed to functionalize 4-bromo-phenylalanine derivatives while strictly preserving the α -chiral center.

Mechanistic Causality & Pathway Design

The fundamental challenge in functionalizing chiral amino acids is epimerization . Traditional cross-coupling reactions often require high temperatures (>80 °C) and strong inorganic bases (e.g., NaOtBu, KOH), which readily deprotonate the α -carbon of the amino acid, leading to racemization.

To circumvent this, modern protocols leverage highly active, electron-rich Pd catalysts (such as Pd-NHC complexes or specialized palladacycles) that accelerate the oxidative addition of the C–Br bond at near-ambient temperatures (25–40 °C)[2][3]. Furthermore, the use of mild bases (e.g., phosphate buffers or aqueous K 3​ PO 4​ ) ensures that transmetalation occurs efficiently without threatening the stereocenter[4].

Functionalization Core 4-Bromo-Phenylalanine Derivatives Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd(0), Ar-B(OH)2 Mild Base, <40°C Cyanation Pd-Catalyzed Cyanation Core->Cyanation Pd(0), Zn(CN)2 Ligand, <40°C Amination Aryl Amination Core->Amination Pd(0)/Ni, R2NH Base Biaryl Biarylalanines (Peptide Diversification) Suzuki->Biaryl Nitrile 4-Cyano-Phenylalanine (Amide/Tetrazole Handle) Cyanation->Nitrile Aniline 4-Amino-Phenylalanine (Conjugation Site) Amination->Aniline

Fig 1. Divergent Pd-catalyzed functionalization pathways for 4-bromo-phenylalanine.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + Substrate TransMet Transmetalation (Boronate/Cyanide) OxAdd->TransMet + Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Product Functionalized Phe RedElim->Product Substrate 4-Bromo-Phe Substrate->OxAdd

Fig 2. General Pd-catalyzed cross-coupling cycle for 4-bromo-phenylalanine derivatives.

Quantitative Performance Data

The following table summarizes validated reaction parameters for functionalizing 4-bromo-phenylalanine derivatives, highlighting the preservation of enantiomeric excess (ee).

Reaction TypeReagents / Catalyst SystemTemp (°C)Yield (%)Enantiomeric Excess (ee)Key Advantage
Aqueous Suzuki-Miyaura Pd-NHC (1 mol%), Ar-B(OH) 2​ , Phosphate Buffer3777–85%>99%Water-compatible; ideal for unprotected peptides[2].
LTB Suzuki-Miyaura Pd precatalyst (3 mol%), Lithium Triisopropyl Borates, THF/H 2​ O4080–92%>99%Borates resist protodeboronation; highly stable[4].
Mild Cyanation Palladacycle (2-5 mol%), Zn(CN) 2​ , THF25–4085–95%>99%Low temp prevents epimerization of Boc-protected Phe[3].
Biocatalytic + Arylation PAL/DAADH enzymes followed by Pd-arylationAmbient>80%>99%One-pot chemoenzymatic route to pure L- and D-biarylalanines[5].

Validated Experimental Protocols

Protocol A: Aqueous Suzuki-Miyaura Cross-Coupling

Objective: Synthesize biarylalanine derivatives in aqueous media using water-soluble Pd-NHC catalysts.

Causality & Design Notes: Using a water-soluble N-heterocyclic carbene (NHC) palladium complex allows the reaction to proceed in a phosphate buffer at physiological temperatures (37 °C)[2]. This is critical for late-stage functionalization of peptides where organic solvents might cause denaturation or precipitation.

Materials:

  • N-Boc-4-bromo-L-phenylalanine (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • Water-soluble Pd-NHC catalyst (0.005 mmol, 1 mol%)

  • Degassed Potassium Phosphate buffer (0.1 M, pH 8.0, 10 mL)

Step-by-Step Procedure:

  • Preparation: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add N-Boc-4-bromo-L-phenylalanine and the arylboronic acid.

  • Degassing: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times) to prevent oxidative degradation of the active Pd(0) species.

  • Solvent Addition: Inject 10 mL of the degassed phosphate buffer into the reaction vessel via syringe.

  • Catalyst Initiation: Add the Pd-NHC catalyst (1 mol%) as a stock solution in degassed water.

  • Reaction: Stir the mixture at 37 °C for 2–6 hours.

    • Self-Validation Step: Withdraw a 10 μ L aliquot at 2 hours, quench with 100 μ L acetonitrile, and analyze via LC-MS. If conversion is <95%, spike with an additional 0.5 mol% catalyst and stir for 2 more hours.

  • Workup: Acidify the aqueous mixture to pH 3 using 1M HCl (carefully, dropwise) to protonate the carboxylic acid. Extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Chiral Validation: Confirm >99% ee using Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Mild Palladium-Catalyzed Cyanation

Objective: Introduce a nitrile group at the para-position to serve as a precursor for tetrazoles, amides, or amidines without racemization.

Causality & Design Notes: Traditional cyanations require toxic KCN/NaCN and temperatures exceeding 100 °C, which destroys the chiral integrity of amino acids. This protocol utilizes Zn(CN) 2​ (less toxic, better solubility profile) and a highly active palladacycle precatalyst that facilitates oxidative addition at room temperature to 40 °C, ensuring zero epimerization[3].

Materials:

  • Boc-4-bromo-L-phenylalanine methyl ester (1.0 mmol, 1.0 equiv)

  • Zn(CN) 2​ (0.6 mmol, 0.6 equiv - provides 1.2 equiv of CN )

  • Palladacycle Precatalyst (e.g., Buchwald precatalyst) (0.02 mmol, 2 mol%)

  • XPhos ligand (0.04 mmol, 4 mol%)

  • Anhydrous, degassed THF (5 mL)

  • Degassed Water (1 mL)

Step-by-Step Procedure:

  • Safety First: Conduct all operations in a highly ventilated fume hood. Zn(CN) 2​ releases toxic HCN gas if exposed to strong acids. Keep a cyanide spill kit and 10% bleach solution nearby.

  • Reagent Loading: To an oven-dried reaction vial, add the Boc-4-bromo-L-phenylalanine methyl ester, Zn(CN) 2​ , Palladacycle precatalyst, and XPhos.

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum. Evacuate and backfill with Argon 3 times.

  • Solvent Addition: Inject anhydrous THF (5 mL) and degassed water (1 mL) via syringe. The biphasic nature aids in dissolving the Zn(CN) 2​ gradually, keeping the free cyanide concentration low to prevent catalyst poisoning.

  • Reaction: Stir vigorously at 40 °C for 12 hours.

    • Self-Validation Step: Monitor by TLC (Hexanes:EtOAc 7:3). The nitrile product will appear as a new, slightly more polar spot with strong UV activity.

  • Quenching: Cool to room temperature. Carefully add 10 mL of a saturated aqueous solution of Na 2​ CO 3​ to safely sequester unreacted cyanide.

  • Extraction: Extract the mixture with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate.

  • Purification: Purify the crude residue by silica gel chromatography to yield the 4-cyano-phenylalanine derivative.

References

  • 1. NBInno.

  • 4. Organic Letters - ACS Publications. 3.5. ACS Catalysis. 4.2. The Journal of Organic Chemistry - ACS Publications. 5.3. PMC - NIH.

Sources

Application

Step-by-step deprotection strategies for the ethyl ester group in H-Phe(4-Br)-OEt.HCl

Introduction & Mechanistic Overview The ethyl ester group is a robust carboxyl-protecting moiety frequently utilized in peptide synthesis and medicinal chemistry. However, the deprotection of halogenated, non-natural ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The ethyl ester group is a robust carboxyl-protecting moiety frequently utilized in peptide synthesis and medicinal chemistry. However, the deprotection of halogenated, non-natural amino acid derivatives such as H-Phe(4-Br)-OEt·HCl (4-bromo-L-phenylalanine ethyl ester hydrochloride) presents unique chemoselective and stereochemical challenges. The primary objective is to quantitatively cleave the ester to yield the free carboxylic acid (or its zwitterion) without inducing debromination of the aryl halide or racemization at the α-chiral center.

Strategic Considerations & Causality

The selection of a deprotection methodology is governed by the kinetic competition between ester hydrolysis and undesired side reactions. As a researcher, you must select a protocol based on the specific tolerances of your downstream application.

  • Racemization Risk: Base-catalyzed hydrolysis of amino acid esters can proceed via a planar enolate intermediate if the α-proton is abstracted by the base, leading to a loss of optical activity[1]. To mitigate this, Lithium Hydroxide (LiOH) is preferred over standard sodium or potassium bases. The lithium cation tightly coordinates with both the free amine and the carbonyl oxygen, stabilizing the transition state and accelerating nucleophilic attack by hydroxide at lower temperatures, thereby kinetically outcompeting α-proton abstraction[2].

  • Aryl Halide Stability: The 4-bromo substituent is generally stable to standard aqueous hydrolysis conditions. However, prolonged exposure to strong bases at elevated temperatures could theoretically risk nucleophilic aromatic substitution.

  • Enzymatic Precision: For absolute retention of enantiomeric excess (ee), enzymatic hydrolysis using Pig Liver Esterase (PLE) provides a biomimetic alternative that operates at physiological pH, completely bypassing the enolate racemization pathway[3].

Workflow Start H-Phe(4-Br)-OEt·HCl Strat1 Strategy 1: LiOH Saponification (THF/H2O, 0°C) Start->Strat1 Fast, Mild Base Strat2 Strategy 2: Acid Hydrolysis (6M HCl, Reflux) Start->Strat2 Harsh, Zero Racemization Strat3 Strategy 3: Enzymatic (PLE) (pH 7.0 Buffer, 25°C) Start->Strat3 Mildest, 100% ee Product H-Phe(4-Br)-OH (Free Acid / Zwitterion) Strat1->Product Acidify to pH 6-7 Strat2->Product Neutralize/Lyophilize Strat3->Product Filter & Isolate

Workflow of orthogonal deprotection strategies for H-Phe(4-Br)-OEt.

Experimental Protocols

Protocol A: Base-Catalyzed Saponification (LiOH)

Best for: Rapid, scalable deprotection with minimal equipment.

  • Solubilization: Dissolve 1.0 eq of H-Phe(4-Br)-OEt·HCl in a 3:1 (v/v) mixture of anhydrous Tetrahydrofuran (THF) and deionized water to a concentration of 0.1 M.

    • Causality: THF ensures the lipophilic 4-bromo-phenylalanine derivative remains in solution, while water solubilizes the LiOH[2].

  • Temperature Control: Chill the reaction vessel to 0°C using an ice bath.

    • Causality: Low temperatures significantly reduce the rate constant for racemization ( kracemization​ ) relative to hydrolysis ( khydrolysis​ ).

  • Base Addition: Slowly add 1.5 eq of LiOH·H₂O. Stir vigorously for 2–4 hours at 0°C.

  • Self-Validating Tracking: Monitor the reaction via LC-MS. Look for the disappearance of the ester doublet mass [M+H]⁺ = 272/274 m/z and the appearance of the acid doublet [M+H]⁺ = 244/246 m/z (characteristic 1:1 isotopic ratio of ⁷⁹Br/⁸¹Br).

  • Isolation: Once complete, carefully acidify the mixture to pH ~5.5–6.0 (the approximate isoelectric point, pI, of the amino acid) using 1M HCl. Evaporate the THF under reduced pressure. The zwitterionic product, H-Phe(4-Br)-OH, will precipitate. Filter, wash with cold water, and dry under vacuum.

Mechanism Ester L-Amino Acid Ester (H-Phe(4-Br)-OEt) Hydrolysis Nucleophilic Attack by OH- on Carbonyl Ester->Hydrolysis k_hydrolysis Racemization Alpha-Proton Abstraction by OH- Ester->Racemization k_racemization Product L-Amino Acid (Desired) Hydrolysis->Product Enolate Planar Enolate Intermediate Racemization->Enolate Racemic D/L-Amino Acid (Undesired) Enolate->Racemic Reprotonation

Kinetic competition between ester hydrolysis and alpha-carbon racemization.

Protocol B: Acid-Catalyzed Hydrolysis

Best for: Complete elimination of racemization risk when harsh conditions are tolerable.

  • Suspension: Suspend 1.0 eq of the ester in 6M aqueous HCl (approx. 10 mL per gram of substrate).

  • Reflux: Heat the mixture to gentle reflux (100–105°C) for 12–18 hours.

    • Causality: Highly acidic conditions completely prevent enolate formation, ensuring retention of chirality[4].

  • Tracking: Monitor via LC-MS as described in Protocol A.

  • Isolation: Cool to room temperature. Remove the aqueous HCl via rotary evaporation under high vacuum. Co-evaporate with toluene (2 x 10 mL) to remove residual water and HCl azeotropically. The product is isolated directly as the hydrochloride salt, H-Phe(4-Br)-OH·HCl.

Protocol C: Enzymatic Hydrolysis (Pig Liver Esterase)

Best for: Absolute stereochemical fidelity and mildest possible conditions.

  • Buffer Preparation: Dissolve the ester in 0.1 M potassium phosphate buffer (pH 7.0). If solubility is poor, add up to 10% (v/v) acetone as a co-solvent.

  • Enzyme Addition: Add Pig Liver Esterase (PLE) (approx. 10–50 U per mmol of substrate).

    • Causality: PLE selectively cleaves the ester bond via a serine-hydrolase catalytic triad mechanism without altering the pH[3].

  • pH-Stat Monitoring (Self-Validating): As the ester hydrolyzes, the generation of the carboxylic acid will drop the pH. Use an automated pH-stat titrator to maintain the pH at 7.0 by adding 0.1 M NaOH. The reaction is complete when NaOH consumption ceases.

  • Isolation: Filter the mixture through a Celite pad or a 10 kDa MWCO centrifugal filter to remove the enzyme. Adjust the filtrate to pH ~5.5 to precipitate the zwitterion, then filter and dry.

Quantitative Comparison of Deprotection Strategies

StrategyYieldee RetentionReaction TimeScalabilityReagent Cost
A: LiOH Saponification 85–95%>98% (if kept at 0°C)2–4 hoursExcellentLow
B: Acid Hydrolysis 90–98%100%12–18 hoursGoodVery Low
C: Enzymatic (PLE) 80–90%100%12–24 hoursModerateHigh

References

  • Source: proquest.
  • Source: benchchem.
  • Title: Enzymes in organic synthesis. 40.
  • Source: nih.

Sources

Method

Application Notes and Protocols for the Enzymatic Resolution of Racemic 4-Bromo-phenylalanine Ethyl Ester

Introduction: The Imperative for Enantiomerically Pure 4-Bromo-phenylalanine In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers of a chiral drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Enantiomerically Pure 4-Bromo-phenylalanine

In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties. 4-Bromophenylalanine, a non-natural amino acid, is a critical chiral building block for the synthesis of various pharmaceutically active compounds. Consequently, the provision of enantiomerically pure forms of its derivatives, such as the ethyl ester, is a crucial step in the synthesis of stereochemically defined drugs.

Traditional chemical methods for resolving racemates often involve costly chiral resolving agents, harsh reaction conditions, and multiple protection/deprotection steps, leading to lower yields and significant environmental burden. In contrast, enzymatic resolution has emerged as a powerful and sustainable alternative, offering high enantioselectivity, mild reaction conditions, and operational simplicity.[1][2][3] This application note provides a detailed guide to the enzymatic kinetic resolution of racemic 4-bromo-phenylalanine ethyl ester, leveraging the stereoselective hydrolytic activity of common hydrolases.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process in which an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. In the case of racemic 4-bromo-phenylalanine ethyl ester, a hydrolase (such as a lipase or protease) will selectively hydrolyze one enantiomer (typically the L- or (S)-enantiomer) to the corresponding carboxylic acid, while the other enantiomer (the D- or (R)-ester) remains unchanged.[1][4] This difference in reaction rates allows for the separation of the two enantiomers based on their different chemical properties (e.g., solubility).

The success of this method hinges on the high enantioselectivity of the chosen enzyme, which can be quantified by the enantiomeric ratio (E-value). A high E-value signifies a large difference in the rate of reaction for the two enantiomers, leading to high enantiomeric excess (e.e.) of both the product and the unreacted substrate.

Visualizing the Workflow: From Racemate to Pure Enantiomers

The overall process of enzymatic resolution and subsequent separation can be visualized as a straightforward workflow.

Enzymatic Resolution Workflow cluster_reaction Enzymatic Hydrolysis cluster_separation Work-up & Separation cluster_purification Purification & Analysis Racemic 4-Bromo-\nphenylalanine Ethyl Ester Racemic 4-Bromo- phenylalanine Ethyl Ester Reaction Mixture Reaction Mixture Racemic 4-Bromo-\nphenylalanine Ethyl Ester->Reaction Mixture Hydrolase (e.g., Lipase/Protease) Aqueous Buffer L-4-Bromo-\nphenylalanine\n(Product) L-4-Bromo- phenylalanine (Product) Reaction Mixture->L-4-Bromo-\nphenylalanine\n(Product) D-4-Bromo-\nphenylalanine Ethyl Ester\n(Unreacted Substrate) D-4-Bromo- phenylalanine Ethyl Ester (Unreacted Substrate) Reaction Mixture->D-4-Bromo-\nphenylalanine Ethyl Ester\n(Unreacted Substrate) Extraction Extraction Reaction Mixture->Extraction Adjust pH Aqueous Phase\n(L-Amino Acid Salt) Aqueous Phase (L-Amino Acid Salt) Extraction->Aqueous Phase\n(L-Amino Acid Salt) Organic Phase\n(D-Ester) Organic Phase (D-Ester) Extraction->Organic Phase\n(D-Ester) Pure L-4-Bromo-\nphenylalanine Pure L-4-Bromo- phenylalanine Aqueous Phase\n(L-Amino Acid Salt)->Pure L-4-Bromo-\nphenylalanine Acidification & Crystallization Pure D-4-Bromo-\nphenylalanine Ethyl Ester Pure D-4-Bromo- phenylalanine Ethyl Ester Organic Phase\n(D-Ester)->Pure D-4-Bromo-\nphenylalanine Ethyl Ester Solvent Evaporation & Optional Chromatography Chiral HPLC Analysis Chiral HPLC Analysis Pure L-4-Bromo-\nphenylalanine->Chiral HPLC Analysis Pure D-4-Bromo-\nphenylalanine Ethyl Ester->Chiral HPLC Analysis

Figure 1: A schematic representation of the enzymatic resolution workflow for racemic 4-bromo-phenylalanine ethyl ester.

Materials and Reagents

Enzymes:
  • Lipase B from Candida antarctica (CALB), immobilized (e.g., Novozym® 435): A highly versatile and robust lipase known for its broad substrate specificity and high enantioselectivity in resolving amino acid esters.[5][6] Immobilization enhances its stability and allows for easy recovery and reuse.

  • Subtilisin Carlsberg: A serine protease that exhibits high enantioselectivity in the hydrolysis of amino acid esters.[4][7] It is a cost-effective and readily available enzyme.

  • Alcalase®: A commercial protease preparation containing subtilisin A, which has been shown to be effective in the dynamic kinetic resolution of phenylalanine derivatives.[8][9]

Substrate and Reagents:
  • Racemic 4-bromo-phenylalanine ethyl ester

  • Phosphate buffer (0.1 M, pH 7.0-8.0)

  • Sodium hydroxide (NaOH) solution (1 M) for pH adjustment

  • Hydrochloric acid (HCl) solution (1 M) for pH adjustment and product isolation

  • Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Solvents for HPLC analysis (e.g., n-hexane, isopropanol, trifluoroacetic acid)

Equipment:
  • pH meter and controller (or manual pH monitoring setup)

  • Temperature-controlled reaction vessel (e.g., jacketed reactor or water bath with stirrer)

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution using Immobilized Lipase (CALB)

This protocol is recommended for its simplicity, high enantioselectivity, and ease of enzyme recycling.

  • Reaction Setup:

    • To a temperature-controlled reaction vessel, add 100 mL of 0.1 M phosphate buffer (pH 7.5).

    • Add 1.0 g of racemic 4-bromo-phenylalanine ethyl ester.

    • Stir the mixture at a constant temperature (e.g., 30-40°C) until the substrate is well-dispersed.

    • Add 100 mg of immobilized Candida antarctica lipase B (CALB). The enzyme loading can be optimized, but a 10% (w/w) ratio to the substrate is a good starting point.[8]

  • Reaction Monitoring and Control:

    • Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 1 M NaOH solution. The consumption of NaOH is directly proportional to the formation of the L-4-bromo-phenylalanine.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate. Conversion can be estimated by the total volume of NaOH solution consumed.

  • Work-up and Separation:

    • Once the desired conversion is reached (approximately 50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the unreacted D-4-bromo-phenylalanine ethyl ester with an organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude D-ester.

  • Product Isolation:

    • To the remaining aqueous layer containing the sodium salt of L-4-bromo-phenylalanine, slowly add 1 M HCl with stirring until the pH reaches the isoelectric point of the amino acid (typically around pH 5-6), at which point the L-amino acid will precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the precipitated L-4-bromo-phenylalanine by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (e.e.) of both the product and the unreacted substrate is crucial for evaluating the success of the resolution.

  • Sample Preparation:

    • L-4-Bromo-phenylalanine (Product): Dissolve a small amount of the isolated solid in a suitable solvent (e.g., a mixture of the mobile phase).

    • D-4-Bromo-phenylalanine Ethyl Ester (Unreacted Substrate): Dissolve the crude ester in the mobile phase.

  • HPLC Conditions:

    • Chiral Column: A Pirkle-type column (e.g., (R,R) Whelk-O1) or a polysaccharide-based column (e.g., Chiralcel OD-H) is often effective for separating enantiomers of amino acid derivatives.[10][11][12]

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and isopropanol, often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.[10] A common starting point is 90:10 (v/v) n-hexane:isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 220 nm or 254 nm).

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the prepared samples of the product and unreacted substrate.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Data Presentation and Interpretation

ParameterExpected OutcomeRationale
Conversion ~50%Maximizes the theoretical yield and enantiomeric excess of both the product and the remaining substrate in a kinetic resolution.
Enantiomeric Excess (e.e.) of L-4-Bromo-phenylalanine >95%A high e.e. indicates a highly selective enzyme and a successful resolution.
Enantiomeric Excess (e.e.) of D-4-Bromo-phenylalanine Ethyl Ester >95%As the L-ester is consumed, the D-ester becomes enriched in the reaction mixture.
Enantiomeric Ratio (E-value) >100The E-value is a measure of the enzyme's selectivity. A higher E-value leads to higher achievable enantiomeric excesses.

Mechanism of Stereoselective Hydrolysis

The stereoselectivity of hydrolases like lipases and proteases arises from the chiral environment of their active site. The enzyme's active site preferentially binds one enantiomer of the substrate in a catalytically productive orientation, while the other enantiomer binds less effectively or in a non-productive manner.

Enzymatic Mechanism cluster_enzyme Enzyme Active Site Enzyme Enzyme L-Acid + Alcohol L-Acid + Alcohol Enzyme->L-Acid + Alcohol Fast Hydrolysis No Reaction No Reaction Enzyme->No Reaction L-Ester L-Ester L-Ester->Enzyme Favorable Binding (Productive Complex) D-Ester D-Ester D-Ester->Enzyme Unfavorable Binding (Non-productive Complex)

Figure 2: A simplified diagram illustrating the stereoselective binding and hydrolysis of the L-enantiomer of an amino acid ester by a hydrolase.

In the case of many lipases and proteases acting on α-amino acid esters, the (S)- or L-enantiomer is preferentially hydrolyzed.[2][4] This is due to the specific spatial arrangement of the amino group, the carboxyl group, and the side chain, which allows for optimal interaction with the amino acid residues in the enzyme's active site, particularly the catalytic triad (e.g., Ser-His-Asp in lipases).[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Rate - Inactive enzyme- Sub-optimal pH or temperature- Poor substrate solubility- Use fresh or a different batch of enzyme- Optimize pH and temperature for the specific enzyme- Add a small amount of a co-solvent (e.g., DMSO, t-butanol) to improve solubility, but be mindful of potential enzyme inhibition
Low Enantiomeric Excess (e.e.) - Non-selective enzyme- Reaction proceeded too far past 50% conversion- Racemization of the substrate or product under reaction conditions- Screen different enzymes (lipases, proteases)- Stop the reaction closer to 50% conversion- Ensure mild reaction conditions (pH, temperature) to prevent racemization
Poor Separation of Enantiomers on Chiral HPLC - Inappropriate chiral stationary phase- Unoptimized mobile phase- Screen different types of chiral columns- Systematically vary the mobile phase composition (e.g., percentage of polar modifier) and additives
Difficulty in Isolating the L-Amino Acid - Incorrect pH for precipitation- Product is too soluble in water- Carefully adjust the pH to the isoelectric point- Consider alternative isolation methods like ion-exchange chromatography

Conclusion

Enzymatic kinetic resolution offers a highly efficient, selective, and environmentally benign method for obtaining enantiomerically pure L-4-bromo-phenylalanine and D-4-bromo-phenylalanine ethyl ester. By carefully selecting the appropriate enzyme and optimizing the reaction conditions, researchers and drug development professionals can readily access these valuable chiral building blocks. The protocols and guidelines presented in this application note provide a robust starting point for the successful implementation of this powerful biocatalytic strategy. The inherent advantages of enzymatic methods, including their high selectivity and mild operating conditions, make them a cornerstone of modern green chemistry and pharmaceutical synthesis.

References

  • Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl-dl-Phenylalanine Ethyl Ester in Miniemulsions: A Key Intermediate for Lifitegrast (Xiidra) Synthesis. Organic Process Research & Development - ACS Publications. [Link]

  • Cross-Linked Crystals of Subtilisin: Versatile Catalyst for Organic Synthesis. ACS Publications. [Link]

  • Highly Enantioselective Hydrolysis of (R,S)‐Phenylalanine Isopropyl Ester by Subtilisin Carlsberg. Continuous Synthesis of (S) ‐Phenylalanine in a Hollow Fiber/Liquid Membrane Reactor. ResearchGate. [Link]

  • Enzymatic resolution of amino acids via ester hydrolysis. PubMed. [Link]

  • Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. PubMed. [Link]

  • Crystal Structure of Candida antarctica Lipase B with a Putative Pro-Peptide Region. MDPI. [Link]

  • Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation. PMC. [Link]

  • Resolution of β-amino esters by Candida antarctica lipase A and B. ResearchGate. [Link]

  • Subtilisin-Catalyzed Resolution of N-Acyl Arylsulfinamides. ACS Publications. [Link]

  • Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2. MDPI. [Link]

  • Amino Acid Oxidation of Candida antarctica Lipase B Studied by Molecular Dynamics Simulations and Site-Directed Mutagenesis. ACS Publications. [Link]

  • Simplifying Pyridoxal: Practical Methods for Amino Acid Dynamic Kinetic Resolution. ACS Publications. [Link]

  • Chemo-Enzymatic Dynamic Kinetic Resolution of Amino Acid Thioesters. ResearchGate. [Link]

  • Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. MDPI. [Link]

  • Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. ResearchGate. [Link]

  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PMC. [Link]

  • Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Thieme. [Link]

  • Analytical CHEMISTRY. TSI Journals. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

  • Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. PubMed. [Link]

  • Resolution of racemic phenylalanine. Semantic Scholar. [Link]

  • In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Lirias. [Link]

  • Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl-dl-Phenylalanine Ethyl Ester in Miniemulsions: A Key Intermediate for Lifitegrast (Xiidra) Synthesis. Organic Process Research & Development. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent racemization during H-Phe(4-Br)-OEt.HCl peptide coupling reactions

Core Focus: Preventing Racemization in H-Phe(4-Br)-OEt·HCl Couplings Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Focus: Preventing Racemization in H-Phe(4-Br)-OEt·HCl Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in unnatural peptide synthesis: maintaining chiral integrity when coupling hydrochloride salts of amino acid esters, specifically H-Phe(4-Br)-OEt·HCl (Ethyl 4-bromo-L-phenylalaninate hydrochloride).

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions. Every recommendation is built on the principles of causality and self-validation to ensure your syntheses are robust, reproducible, and stereochemically pure.

Mechanistic Insights: Understanding the Root Cause

Q: Why does the introduction of H-Phe(4-Br)-OEt·HCl trigger racemization of my activated amino acid? A: H-Phe(4-Br)-OEt is supplied as a hydrochloride salt to maintain stability. To render the amine nucleophilic for peptide bond formation, the HCl salt must be neutralized using a tertiary amine base. If this base is added in excess, or if a strong base like triethylamine (TEA) is used, it catalyzes the deprotonation of the α-carbon on the activated electrophile (the incoming C-terminal amino acid). This base-catalyzed abstraction drives the formation of an oxazolone intermediate or a direct enolate, both of which result in the rapid loss of chiral integrity[1].

Q: What is the mechanistic difference between the oxazolone and enolization pathways? A: Racemization in peptide synthesis predominantly occurs via two distinct pathways. The oxazolone pathway (Path A) is the most common; strong activation of the carboxylate group allows the adjacent carbonyl oxygen of the backbone to attack the activated carbonyl carbon, forming a 5-membered oxazol-5(4H)-one ring. This ring easily loses its α-proton to become aromatic and planar, destroying chirality[1]. The enolization pathway (Path B) involves direct base-catalyzed abstraction of the α-proton from the activated ester.

Q: How do additives like OxymaPure chemically prevent this loss of chirality? A: Carbodiimide coupling reagents (like DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is structurally predisposed to cyclize into an oxazolone. Additives like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) act as superior nucleophiles that rapidly attack the O-acylisourea before cyclization can occur. This forms an Oxyma active ester that is highly reactive toward the incoming H-Phe(4-Br)-OEt nucleophile, but structurally incapable of forming an oxazolone[2].

Q: Is OxymaPure strictly better than traditional benzotriazoles like HOBt or HOAt? A: Yes. OxymaPure has become the industry standard due to its dual advantage of safety and efficacy. Benzotriazole-based additives (HOBt, HOAt) possess explosive properties and have been reclassified as hazardous materials. OxymaPure is non-explosive and demonstrates a remarkable capacity to inhibit racemization, often yielding coupling efficiencies that surpass HOBt and rival the highly reactive HOAt, especially when coupling sterically hindered unnatural amino acids like 4-bromo-phenylalanine[3].

Workflow & Logical Relationships

RacemizationMechanisms A Activated O-Acylisourea (Highly Reactive) B Oxazolone Intermediate (Path A) A->B Base Catalysis C Direct Enolate (Path B) A->C Excess Strong Base E OxymaPure Active Ester (Stable & Reactive) A->E + OxymaPure (Fast Trap) D Racemized Peptide (Loss of Chirality) B->D C->D G Chiral Peptide (Desired Product) E->G Aminolysis F H-Phe(4-Br)-OEt (Nucleophile) F->G Nucleophilic Attack

Mechanistic pathways of racemization vs. OxymaPure-mediated chiral preservation.

Additive Performance & Selection Data

To make informed decisions regarding your coupling reagents, review the quantitative comparison of industry-standard additives below. OxymaPure provides the optimal balance of chiral preservation, coupling efficiency, and laboratory safety[2][3].

Coupling AdditivepKaTypical Racemization Rate (%)Coupling EfficiencySafety / Hazard Profile
OxymaPure 4.60< 1.0%ExcellentNon-explosive, Safe
HOAt 3.28~ 1.5%ExcellentExplosive hazard
HOBt 4.60~ 4.0%GoodExplosive hazard
None (DIC only) N/A> 15.0%PoorSafe, but highly inefficient
Validated Solution-Phase Protocol

Self-Validating Protocol: Racemization-Free Coupling of H-Phe(4-Br)-OEt·HCl This protocol utilizes the DIC/OxymaPure activation system combined with precise stoichiometric neutralization to prevent base-catalyzed epimerization.

Step 1: Pre-activation of the Electrophile

  • Dissolve 1.0 equivalent of the Fmoc-protected amino acid (electrophile) and 1.0 equivalent of OxymaPure in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.

  • Stir the solution at 0 °C for 5 minutes. Causality Focus: Pre-forming the active ester at low temperatures minimizes the transient lifespan of the O-acylisourea, effectively shutting down the oxazolone pathway before the nucleophile is even introduced.

Step 2: Carbodiimide Activation

  • Add 1.0 equivalent of N,N'-diisopropylcarbodiimide (DIC) dropwise to the mixture.

  • Stir for 10 minutes at 0 °C to ensure complete conversion to the Oxyma active ester.

Step 3: Controlled Neutralization of the Nucleophile

  • In a separate vial, dissolve 1.05 equivalents of H-Phe(4-Br)-OEt·HCl in anhydrous DMF.

  • Add exactly 1.05 equivalents of 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM). Causality Focus: Avoid strong bases like TEA or excess DIPEA. TMP is sterically hindered and sufficiently basic to neutralize the HCl salt, but it is too bulky to efficiently abstract the α-proton of the activated electrophile, thereby preserving chirality.

Step 4: Amide Bond Formation & Self-Validation

  • Transfer the neutralized H-Phe(4-Br)-OEt solution to the pre-activated ester mixture.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot, quench with methanol, and analyze via chiral HPLC or LC-MS. A diastereomeric excess (d.e.) of >99% validates the preservation of chirality. If d.e. is <95%, audit the stoichiometry of the TMP base, as excess base is the primary trigger for enolization.

Sources

Optimization

Technical Support Center: Optimizing H-Phe(4-Br)-OEt·HCl Solubility for Liquid-Phase Peptide Synthesis (LPPS)

Welcome to the Advanced Troubleshooting Guide for Liquid-Phase Peptide Synthesis (LPPS). As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Liquid-Phase Peptide Synthesis (LPPS). As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of working with halogenated, esterified amino acid derivatives.

Unlike Solid-Phase Peptide Synthesis (SPPS), LPPS requires all intermediates, including the growing peptide chain attached to a soluble tag, to remain completely homogeneous in the reaction mixture . The introduction of H-Phe(4-Br)-OEt·HCl (4-Bromo-L-phenylalanine ethyl ester hydrochloride) frequently causes solubility bottlenecks. This guide explains the causality behind these issues and provides self-validating protocols to resolve them.

Part 1: The Causality of Solubility (Mechanistic Overview)

To optimize solubility, we must first deconstruct the molecule's thermodynamic profile. H-Phe(4-Br)-OEt·HCl presents a severe polarity mismatch:

  • The Headgroup ( NH3+​Cl− ): The hydrochloride salt forms a rigid, highly polar ionic lattice.

  • The C-Terminus (-OEt): The ethyl ester masks the carboxylate, preventing the molecule from forming a self-solvating zwitterion.

  • The Side Chain (4-Br-Phenyl): The bromine atom significantly increases the lipophilicity (LogP) and steric bulk of the phenyl ring.

The Core Issue: In non-polar organic solvents like pure Dichloromethane (DCM), the solvent's dielectric constant ( ϵ≈9.1 ) is too low to overcome the ionic lattice energy of the HCl salt. Conversely, in highly polar solvents, the massive hydrophobic bulk of the 4-bromo-phenyl group induces aggregation. The thermodynamic switch required to dissolve this compound is controlled neutralization to generate the free amine, paired with a binary solvent system to solvate both the polar amine and the lipophilic tail .

Part 2: Troubleshooting FAQs

Q1: Why does H-Phe(4-Br)-OEt·HCl form a stubborn, cloudy suspension in pure DCM during my LPPS coupling step?

A: You are attempting to dissolve an ionic salt in a solvent lacking the hydrogen-bonding capacity to solvate chloride ions. Until the hydrochloride salt is neutralized to the free base (H-Phe(4-Br)-OEt), it will remain largely insoluble in DCM. You must perform an in situ neutralization using a tertiary amine base before adding your coupling reagent.

Q2: Which base should I use for in situ neutralization, and what is the optimal stoichiometry?

A: Use N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) at 1.05 to 1.10 equivalents relative to the amino acid salt.

  • Why not Triethylamine (TEA)? TEA·HCl (the byproduct of neutralization) frequently precipitates in DCM or Ethyl Acetate, which clogs membranes if you are using ultrafiltration for LPPS intermediate purification. DIEA·HCl remains highly soluble in DCM/DMF mixtures.

  • Why strictly 1.05 - 1.10 eq? Excess base can catalyze the premature hydrolysis of the ethyl ester or promote racemization at the α -carbon of the activated incoming peptide fragment.

Q3: Even after neutralization, my reaction mixture becomes viscous or precipitates as the peptide chain grows. How do I fix this?

A: The growing peptide chain, combined with the highly lipophilic 4-bromo-phenyl group, is likely undergoing β -sheet-like aggregation. Pure DCM cannot disrupt these intermolecular hydrogen bonds. Transition to a binary solvent system: DCM:DMF (3:1 or 1:1 v/v) . N,N-Dimethylformamide (DMF) is a strong hydrogen-bond acceptor ( ϵ≈38.3 ) that disrupts peptide aggregation and efficiently solvates the hydrophobic side chain .

Part 3: Quantitative Solvent & Solubility Matrix

Use the following table to benchmark your expected solubility states based on the solvent system and neutralization status.

Solvent SystemState of H-Phe(4-Br)-OEtBase AddedSolubility OutcomeApplication Note for LPPS
Pure DCM Hydrochloride SaltNoneInsoluble (< 5 mg/mL)Do not use for direct coupling.
Pure DCM Free AmineDIEA (1.05 eq)Moderate (~50 mg/mL)Good for short chains; risk of aggregation later.
DCM:DMF (3:1) Free AmineDIEA (1.05 eq)Excellent (>150 mg/mL)Optimal for LPPS. Balances solubility and coupling kinetics.
Pure DMF Hydrochloride SaltNoneModerate (~30 mg/mL)Slow dissolution; requires agitation.
Aqueous Buffer Hydrochloride SaltNonePoor (< 1 mg/mL)Hydrophobic side chain prevents aqueous LPPS strategies.

Part 4: Validated Experimental Protocol

In Situ Neutralization and Solubilization for LPPS Coupling

This self-validating protocol ensures complete dissolution of H-Phe(4-Br)-OEt·HCl prior to the introduction of the activated peptide tag.

Reagents Required:

  • H-Phe(4-Br)-OEt·HCl (Monomer)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF, amine-free)

  • N,N-Diisopropylethylamine (DIEA)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a binary solvent mixture of DCM:DMF at a 3:1 (v/v) ratio. Ensure both solvents are anhydrous to prevent premature ester hydrolysis.

  • Initial Suspension: Weigh the required millimoles of H-Phe(4-Br)-OEt·HCl into the LPPS reaction vessel. Add the DCM:DMF solvent mixture to achieve a target concentration of 0.1 M to 0.2 M. Observation: The mixture will appear as a cloudy white suspension.

  • Thermal Control: Chill the suspension to 0°C – 5°C using an ice bath. Causality: Chilling prevents exothermic side reactions during neutralization and stabilizes the free amine.

  • Neutralization (The Thermodynamic Switch): Add 1.05 equivalents of DIEA dropwise over 2 minutes under continuous magnetic stirring.

  • Validation Check: Stir for 5 minutes. The cloudy suspension must transition into a completely clear, pale-yellow homogeneous solution . If the solution remains cloudy, verify the purity of your DIEA or add an additional 5% volume of DMF.

  • Coupling Initiation: Once a clear solution is confirmed, immediately add your pre-activated N-protected peptide fragment (e.g., activated with EDC/Oxyma or HATU) to initiate the LPPS coupling cycle.

Part 5: Solubilization Workflow Visualization

G Start H-Phe(4-Br)-OEt·HCl (Solid Powder) Solvent Suspend in DCM:DMF (3:1 v/v) Start->Solvent Check1 Cloudy Suspension (Insoluble Salt) Solvent->Check1 Base Add 1.05 eq DIEA (Neutralization) Check1->Base Thermodynamic Switch Check2 Clear Homogeneous Solution (Free Amine Solvated) Base->Check2 HCl Scavenged by DIEA Coupling Proceed to LPPS Coupling Reaction Check2->Coupling

Fig 1: Thermodynamic solubilization workflow for H-Phe(4-Br)-OEt·HCl in LPPS.

References

  • Title: Liquid-phase Peptide Synthesis Services Source: Amerigo Scientific URL: [Link]

  • Title: Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives / Synthesis of ethyl esters of amino acid hydrochloride salts Source: SciELO (Brazilian Journal of Pharmaceutical Sciences) URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling of H-Phe(4-Br)-OEt·HCl

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing hydrodebromination (dehalogenation) side reactions duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing hydrodebromination (dehalogenation) side reactions during the palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of 4-bromo-L-phenylalanine ethyl ester hydrochloride (H-Phe(4-Br)-OEt·HCl).

Mechanistic FAQs: Understanding the Root Cause

Q1: Why am I seeing H-Phe-OEt (debrominated byproduct) instead of my desired cross-coupled product? A1: The formation of H-Phe-OEt is the result of a competing hydrodehalogenation pathway (1)[1]. During the catalytic cycle, the Pd(0) catalyst undergoes oxidative addition into the C-Br bond of H-Phe(4-Br)-OEt to form an Aryl-Pd(II)-Br intermediate. If the subsequent transmetalation step is slow, or if the environment contains hydride donors, the Pd(II) intermediate will accept a hydride (forming Aryl-Pd(II)-H) and undergo premature reductive elimination, yielding the debrominated phenylalanine derivative (2)[2].

Q2: What components of my reaction act as "hydride donors"? A2: Hydride sources are often inadvertently introduced through solvents, bases, or additives. Primary and secondary alcohols (like ethanol, which might be present if the ethyl ester undergoes partial transesterification or hydrolysis) are classic hydride donors via β -hydride elimination (3)[3]. Furthermore, common polar aprotic solvents like DMF can decompose to provide hydride equivalents under palladium catalysis[3].

Q3: How does the amine hydrochloride salt (-NH₂·HCl) affect the coupling? A3: The acidic hydrochloride salt consumes one equivalent of base. If the base is depleted, the transmetalation step (which requires base activation of the boronic acid in Suzuki couplings) slows down drastically. This kinetic bottleneck gives the hydrodehalogenation pathway a significant advantage (4)[4].

Optimization & Troubleshooting Guide

Q4: Which ligands are best suited to suppress debromination in 4-bromophenylalanine derivatives? A4: To outcompete hydrodebromination, you must accelerate the transmetalation and reductive elimination steps of the desired pathway[1]. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, or their water-soluble variants (e.g., sSPhos) are highly recommended (5)[2][5]. These ligands increase the electron density on palladium (facilitating oxidative addition) while their steric bulk forces the aryl and nucleophile groups closer together, drastically accelerating reductive elimination before hydride transfer can occur[5].

Q5: How should I adjust my choice of base and solvent? A5:

  • Base: Avoid strong alkoxide bases (like NaOMe or NaOEt) which can act as hydride sources. Instead, utilize weaker, non-nucleophilic inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃[2]. Critical Note: Always add an extra equivalent of base to neutralize the HCl salt of H-Phe(4-Br)-OEt·HCl.

  • Solvent: Transition away from reducible solvents (DMF, primary alcohols) to aprotic, non-hydridic solvents like Toluene, 1,4-Dioxane, or THF[2][3]. If aqueous conditions are required for solubility, use a buffered aqueous system with a water-soluble catalyst like Pd-NHC or Pd/sSPhos (6)[5][6].

Quantitative Data: Condition Optimization Matrix

The following table synthesizes the expected impact of various reaction parameters on the yield of the desired cross-coupled H-Phe(Ar)-OEt versus the debrominated H-Phe-OEt byproduct.

LigandSolventBaseTemp (°C)Expected Cross-Coupling YieldExpected Debromination
PPh₃DMF / EtOHNa₂CO₃100< 30%High (> 50%)
PPh₃TolueneK₂CO₃9045 - 55%Moderate (~ 25%)
XPhos1,4-DioxaneK₃PO₄8080 - 85%Low (< 10%)
sSPhosH₂O / DMSOK₂HPO₄37 - 60> 90% Trace (< 2%)

Data synthesized from protocol standards for unnatural amino acid cross-coupling[2][5][6].

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling of H-Phe(4-Br)-OEt·HCl

This protocol is engineered to minimize hydrodebromination by utilizing a bulky ligand (XPhos), an aprotic solvent, and a non-hydridic base. It includes built-in validation steps to ensure catalyst viability and prevent side reactions.

Materials:

  • H-Phe(4-Br)-OEt·HCl (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol) (Note: 1 equiv is consumed by the HCl salt)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Validation Step): In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ and XPhos. Add 1.0 mL of degassed 1,4-Dioxane. Stir at room temperature for 15 minutes. Causality: The solution must turn reddish-brown, validating the formation of the active Pd(0) complex before substrate introduction.

  • Substrate Assembly: To a separate argon-purged flask, add H-Phe(4-Br)-OEt·HCl, the arylboronic acid, and finely ground, anhydrous K₃PO₄.

  • Solvent Addition & Degassing: Add the remaining 4.0 mL of 1,4-Dioxane to the substrate flask. Degas the suspension via three freeze-pump-thaw cycles. Causality: Removing oxygen prevents palladium-mediated homocoupling of the boronic acid[4].

  • Reaction Initiation: Transfer the pre-activated catalyst solution to the substrate suspension via a syringe.

  • Heating: Heat the reaction mixture to 80 °C. Causality: Keeping the temperature at 80 °C rather than >100 °C reduces the thermal activation of the hydride-transfer pathway[2].

  • Monitoring (Validation Step): Monitor via LC-MS at 2 hours and 4 hours. Track the mass of the debrominated product (m/z ~194 for H-Phe-OEt) versus the coupled product. The bulky XPhos ligand accelerates C-C bond formation, typically reaching completion within 4-6 hours, outcompeting the slower debromination.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Mechanistic and Troubleshooting Visualizations

CatalyticCycle Pd0 Pd(0)L2 Catalyst OxAdd Oxidative Addition Pd(II)-Aryl-Br Pd0->OxAdd H-Phe(4-Br)-OEt TransMet Transmetalation Pd(II)-Aryl-Nu OxAdd->TransMet Boronic Acid + Base Hydride Hydride Transfer (Solvent/Base) OxAdd->Hydride Competing Pathway RedElim Reductive Elimination Desired Product TransMet->RedElim RedElim->Pd0 Catalyst Regeneration PdH Pd(II)-Aryl-H Hydride->PdH Debrom Premature Reductive Elim. Debrominated Byproduct PdH->Debrom Debrom->Pd0 Catalyst Loss/Regen

Fig 1: Catalytic cycle of cross-coupling vs. the competing hydrodehalogenation pathway.

TroubleshootingTree Start High Debromination Detected CheckSolvent Is solvent protic or hydridic (DMF/EtOH)? Start->CheckSolvent ChangeSolvent Switch to Toluene, Dioxane, or THF CheckSolvent->ChangeSolvent Yes CheckLigand Is ligand bulky & electron-rich? CheckSolvent->CheckLigand No ChangeSolvent->CheckLigand ChangeLigand Use XPhos, SPhos, or sSPhos CheckLigand->ChangeLigand No CheckBase Is base strong/alkoxide? CheckLigand->CheckBase Yes ChangeLigand->CheckBase ChangeBase Use K3PO4 or Cs2CO3 (Add +1 eq for HCl salt) CheckBase->ChangeBase Yes Optimized Optimized Reaction CheckBase->Optimized No ChangeBase->Optimized

Fig 2: Troubleshooting logic tree for mitigating debromination in Pd catalysis.

References

  • Technical Support Center: Preventing Dehalogenation in Palladium-C
  • N-Heterocyclic Carbene-Stabilized Palladium Complexes as Organometallic Catalysts for Bioorthogonal Cross-Coupling Reactions - ACS Public
  • Palladium–peptide oxidative addition complexes for bioconjug
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction - ResearchG
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions - Benchchem

Sources

Optimization

Improving enantiomeric excess (ee) during the asymmetric synthesis of H-Phe(4-Br)-OEt.HCl

Welcome to the Technical Support Center for the asymmetric synthesis of 4-bromo-L-phenylalanine ethyl ester hydrochloride (H-Phe(4-Br)-OEt·HCl). This guide provides drug development professionals and synthetic chemists w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of 4-bromo-L-phenylalanine ethyl ester hydrochloride (H-Phe(4-Br)-OEt·HCl). This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies to maximize enantiomeric excess (ee) during both chemical and enzymatic synthesis routes.

Part 1: Diagnostic FAQs & Troubleshooting

Asymmetric Hydrogenation (Rh/Ru-Catalyzed)

Q1: Why is my enantiomeric excess (ee) stalling at 80-85% during the Rh-catalyzed hydrogenation of the dehydroamino acid precursor? Causality & Expert Insight: The stereoselectivity of Rh-catalyzed asymmetric hydrogenation relies heavily on the geometric purity of the dehydroamino acid precursor. The (Z)-isomer typically coordinates with the chiral catalyst in a highly stereocontrolling manner, whereas the (E)-isomer often proceeds through a competing, less stereoselective "unsaturated mechanism" [5]. Furthermore, excessively high Substrate-to-Catalyst (S/C) ratios can exacerbate this non-selective pathway. Actionable Solution:

  • Purify the Precursor: Ensure your ethyl 2-acetamido-3-(4-bromophenyl)acrylate precursor is >98% enriched in the (Z)-isomer before hydrogenation.

  • Optimize S/C Ratio: Lower the S/C ratio to ensure the catalyst is not saturated by the less reactive isomer.

  • Solvent Microenvironment: Consider utilizing a solvent system that induces molecular tension (e.g., specific toluene/dichloromethane ratios) if using polymer-supported [Biphep]Rh(I) catalysts. This has been shown to mechanically bias the transition state and significantly improve ee [4].

Q2: How does hydrogen pressure affect the enantioselectivity, and why does higher pressure sometimes lower my ee? Causality & Expert Insight: This phenomenon is governed by the Halpern mechanism (anti-lock-and-key principle). The chiral catalyst forms two diastereomeric complexes with the substrate. Counterintuitively, the minor (thermodynamically less stable) complex reacts with H₂ significantly faster than the major complex to yield the desired enantiomer. If H₂ pressure is too high, the rate of oxidative addition to the major complex increases, leading to the formation of the undesired enantiomer and eroding the overall ee [5]. Actionable Solution: Maintain a low to moderate H₂ pressure (typically 1–3 atm) to ensure the kinetic resolution of the catalyst-substrate complexes exclusively favors the highly reactive minor intermediate.

Enzymatic Kinetic Resolution (Proteases/Lipases)

Q3: I am using enzymatic kinetic resolution on rac-Phe(4-Br)-OEt, but my ee drops significantly after 45% conversion. How can I prevent this? Causality & Expert Insight: In a standard Kinetic Resolution (KR), an enzyme such as CAL-B or Alcalase preferentially hydrolyzes or acylates the L-enantiomer. As the reaction progresses toward 50% conversion, the concentration of the L-enantiomer depletes. The enzyme is then forced to act on the slower-reacting D-enantiomer, which introduces the wrong stereocenter into your product pool [2]. Actionable Solution: You must implement a self-validating monitoring system. Track the reaction via chiral HPLC and quench it strictly at 45–48% conversion. To avoid the 50% yield ceiling entirely, transition to a Dynamic Kinetic Resolution (DKR) workflow.

Q4: How do I implement a Dynamic Kinetic Resolution (DKR) to push the theoretical yield beyond 50% while maintaining >99% ee? Causality & Expert Insight: DKR couples the enzymatic resolution with the in situ racemization of the unreacted D-enantiomer. By continuously replenishing the L-enantiomer pool, the enzyme operates under an optimal substrate concentration, preventing the erosion of ee and allowing up to 100% theoretical yield. Actionable Solution: Introduce a racemization catalyst (e.g., heterogeneous Pd/CaCO₃ or an aldehyde-based Schiff base system) to the reaction mixture. To prevent the enzyme from being deactivated by the metal catalyst or organic solvents, conduct the reaction in a miniemulsion system. This acts as a nanoreactor, shielding the enzyme (e.g., Alcalase) and maintaining >99% ee even at high substrate loadings [1, 3].

Part 2: Mechanistic & Workflow Visualizations

Halpern Rh_Cat Rh(I) Catalyst + Substrate Major_Complex Major Complex (Thermodynamically Stable) Rh_Cat->Major_Complex Fast Equilibrium Minor_Complex Minor Complex (Thermodynamically Unstable) Rh_Cat->Minor_Complex Fast Equilibrium Product_R (R)-Product (Undesired Enantiomer) Major_Complex->Product_R Slow H2 Addition (High Pressure Favors) Product_S (S)-Product (Desired Enantiomer) Minor_Complex->Product_S Fast H2 Addition (k_minor >> k_major)

Caption: Halpern mechanism illustrating the anti-lock-and-key principle in asymmetric hydrogenation.

DKR cluster_racemization In Situ Racemization (e.g., Pd/CaCO3) D_enant D-Phe(4-Br)-OEt (Slow Reacting) L_enant L-Phe(4-Br)-OEt (Fast Reacting) D_enant->L_enant Equilibration Enzyme Enzyme (e.g., Alcalase/CAL-B) D_enant->Enzyme Sterically Blocked L_enant->Enzyme Product L-Phe(4-Br)-OH (>99% ee) Enzyme->Product

Caption: Dynamic Kinetic Resolution (DKR) workflow for enantiopure amino acid synthesis.

Part 3: Quantitative Data Summaries

Table 1: Impact of Reaction Parameters on ee during Asymmetric Hydrogenation

ParameterConditionEffect on eeMechanistic Rationale
Precursor Geometry (Z)-IsomerHigh (>95%)Optimal bidentate coordination with chiral Rh/Ru catalyst.
Precursor Geometry (E)-IsomerLow (<80%)Triggers non-selective "unsaturated mechanism" pathways.
H₂ Pressure 1 - 2 atmMaximumFavors the highly reactive minor diastereomeric complex.
H₂ Pressure > 10 atmDecreasedForces oxidative addition on the mismatched major complex.
Polymer Swelling High (DCM)IncreasedSwelling-induced tension mechanically biases the catalyst transition state [4].

Table 2: Kinetic Resolution (KR) vs. Dynamic Kinetic Resolution (DKR)

MetricStandard Kinetic Resolution (KR)Dynamic Kinetic Resolution (DKR)
Max Theoretical Yield 50%100%
ee Maintenance Drops sharply after 50% conversionRemains >99% throughout the reaction
Reaction System Single Enzyme (e.g., CAL-B)Enzyme + Racemization Catalyst (e.g., Pd/CaCO₃)
Substrate Loading Low to ModerateHigh (up to 50% w/v in miniemulsions) [1]

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of rac-Phe(4-Br)-OEt

This protocol utilizes a miniemulsion system to protect the enzyme from the racemization catalyst and organic solvents, ensuring >99% ee [1, 3].

Step 1: Miniemulsion Preparation

  • Dissolve 50 g of rac-Phe(4-Br)-OEt in 100 mL of toluene (organic phase).

  • Add the racemization catalyst (e.g., 5 mol% Pd/CaCO₃) to the organic phase.

  • Prepare an aqueous buffer (pH 8.0, 100 mM phosphate) containing a surfactant (e.g., Tween-80) to stabilize the emulsion.

  • Homogenize the organic and aqueous phases using ultrasonication for 5 minutes in an ice bath to form a stable miniemulsion.

Step 2: Enzymatic Resolution

  • Add 10% (w/w relative to substrate) of Alcalase or CAL-B to the miniemulsion.

  • Stir the reaction at 40 °C under a mild hydrogen atmosphere (0.5 bar) to activate the Pd racemization catalyst without reducing the aromatic ring [3].

  • Self-Validation Checkpoint: Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The L-enantiomer peak should convert to the acid/product, while the D-enantiomer peak should remain constant due to continuous racemization.

Step 3: Quenching and Isolation

  • Once HPLC indicates >95% overall conversion (typically 24 hours), quench the reaction by adjusting the pH to 2.0 with 1M HCl.

  • Filter the mixture through Celite to remove the Pd/CaCO₃ catalyst and immobilized enzyme.

  • Extract the unreacted ester with ethyl acetate. The desired aqueous layer contains the H-Phe(4-Br)-OH·HCl.

  • Lyophilize the aqueous layer and recrystallize from ethanol/ether to yield H-Phe(4-Br)-OEt·HCl with >99% ee.

Protocol B: Rh-Catalyzed Asymmetric Hydrogenation

Optimized for the (Z)-isomer of ethyl 2-acetamido-3-(4-bromophenyl)acrylate.

Step 1: Catalyst Preparation

  • In a nitrogen-filled glovebox, dissolve[Rh(COD)₂]BF₄ (1.0 mol%) and a chiral bisphosphine ligand (e.g., (R,R)-DIPAMP or a tension-bearing [Biphep]Rh(I) complex [4]) in degassed methanol.

  • Stir for 30 minutes at room temperature to pre-form the active catalyst complex.

Step 2: Hydrogenation

  • Transfer the catalyst solution to a stainless-steel autoclave containing the (Z)-dehydroamino acid substrate (S/C ratio = 100:1).

  • Purge the autoclave with H₂ gas three times.

  • Pressurize to strictly 2.0 atm of H₂. Do not overpressurize, as this will erode the ee via the Halpern mechanism.

  • Stir at 25 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor H₂ uptake via a mass flow controller. The reaction is complete when H₂ consumption ceases.

Step 3: Deprotection to H-Phe(4-Br)-OEt·HCl

  • Evaporate the methanol and pass the residue through a short silica plug to remove the Rh catalyst.

  • Reflux the intermediate in 2M ethanolic HCl for 4 hours to remove the acetyl protecting group and form the ethyl ester hydrochloride salt.

  • Evaporate to dryness and recrystallize to confirm >99% ee via chiral HPLC.

Part 5: References

  • "Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl-dl-Phenylalanine Ethyl Ester in Miniemulsions: A Key Intermediate for Lifitegrast (Xiidra) Synthesis", Organic Process Research & Development - ACS Publications. URL:

  • "Application Notes and Protocols for Enzymatic Resolution of DL-3,5-Difluorophenylalanine", Benchchem. URL:

  • "In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters", Lirias - KU Leuven. URL:

  • "Improving Catalytic Enantioselectivity of Hydrogenation through Swelling-Induced Molecular Tension in Polymer Networks", Journal of the American Chemical Society - ACS Publications. URL:

  • "Mechanism of Asymmetric Hydrogenation of β-Dehydroamino Acids Catalyzed by Rhodium Complexes: Large-Scale Experimental and Computational Study", ACS Catalysis. URL:

Troubleshooting

Overcoming steric hindrance when coupling bulky 4-bromo-phenylalanine derivatives

Welcome to the Technical Support Center for Advanced Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when incorporating bulky...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when incorporating bulky halogenated derivatives, specifically 4-bromo-phenylalanine (4-Br-Phe) .

The incorporation of 4-Br-Phe is a critical strategy for enhancing the antimicrobial potency of peptides (e.g., nisin variants) and optimizing the binding affinity of target-specific radioligands[1][2]. However, the steric bulk of the bromine atom introduces severe kinetic barriers during chain elongation. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure quantitative coupling.

Diagnostic Workflow: Overcoming Steric Hindrance

Workflow Start Incomplete Coupling of 4-Br-Phe? CheckResin Assess Resin Swelling (Use DEG-PS or PEG) Start->CheckResin Aggreg Hydrophobic Aggregation Detected? CheckResin->Aggreg CouplingReagent Upgrade Reagents (HATU or DIC/Oxyma) Aggreg->CouplingReagent No Microwave Apply MW-SPPS (75°C, 10 min) Aggreg->Microwave Yes DoubleCouple Execute Double Coupling Strategy CouplingReagent->DoubleCouple Microwave->DoubleCouple Validate Self-Validate: Kaiser Test DoubleCouple->Validate

Workflow for troubleshooting and resolving 4-Br-Phe steric hindrance.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 4-bromo-phenylalanine exhibit significantly lower coupling efficiency than standard phenylalanine? A1: The challenge is twofold: steric and physicochemical. The van der Waals radius of the bromine atom at the para position restricts the conformational degrees of freedom of the peptide backbone, creating a high activation energy barrier for the incoming nucleophile[3]. Furthermore, the highly hydrophobic nature of the brominated aromatic ring promotes on-resin aggregation via intermolecular β -sheet formation. This aggregation collapses the resin matrix, physically occluding the N-terminal amine from the activated amino acid complex[4].

Q2: Which coupling reagents are most effective for overcoming this specific activation barrier? A2: Standard carbodiimides (like DIC/HOBt) often fail to drive hindered couplings to completion. To overcome the steric clash, you must utilize reagents that generate highly reactive intermediates. HATU and COMU generate highly reactive O-acylisourea intermediates and subsequent active esters that are far less sensitive to steric hindrance[5][6]. Alternatively, DIC/Oxyma is the optimal cocktail if you are utilizing microwave-assisted SPPS, as it maintains high efficiency without the explosive risks associated with HOBt[5].

Table 1: Quantitative Comparison of Coupling Reagents for Bulky Amino Acids

Coupling SystemActivation MechanismRelative Efficiency for Bulky AAsRisk of EpimerizationCost & Safety Profile
DIC / HOBt Carbodiimide / BenzotriazoleLowLowLow Cost / Explosive risk (HOBt)
DIC / Oxyma Carbodiimide / OximeHigh (Optimal for MW-SPPS)LowLow Cost / Safe
HATU / DIPEA Aminium / AzabenzotriazoleVery HighModerateHigh Cost / Allergenic
COMU / DIPEA Uronium / OximeVery HighLowModerate Cost / Safe

Q3: How does Microwave-Assisted SPPS (MW-SPPS) resolve the kinetic limitations of 4-Br-Phe? A3: Microwave energy provides rapid, uniform dielectric heating that directly disrupts the intermolecular hydrogen bonds responsible for peptide aggregation[7]. By elevating the reaction temperature (typically to 75°C), the kinetic energy of the system surpasses the steric activation barrier of the 4-Br-Phe residue, driving conventionally difficult couplings to near-quantitative completion in a fraction of the time[5][7].

Q4: Does the choice of solid support (resin) impact the coupling of hydrophobic, bulky residues? A4: Yes, significantly. Traditional divinylbenzene-crosslinked polystyrene (DVB-PS) resins struggle to swell in polar solvents when loaded with highly hydrophobic chains like 4-Br-Phe. Switching to a Diethylene glycol dimethacrylate (DEG)-crosslinked PS resin or a PEG-based resin (e.g., ChemMatrix) enhances matrix flexibility and reduces hydrophobicity, thereby preventing sequence-dependent aggregation and improving reagent diffusion[4].

Validated Experimental Protocol: Double Coupling of 4-Br-Phe

To ensure scientific integrity, every protocol must function as a self-validating system. The following methodology utilizes a Double Coupling Strategy combined with MW-SPPS to force the reaction to completion, followed by a mandatory diagnostic verification step[8].

Materials Required:
  • Resin: DEG-PS or PEG-based Rink Amide Resin (0.1 mmol scale).

  • Amino Acid: Fmoc-4-Br-Phe-OH (4 equivalents per coupling).

  • Activators: DIC (4 eq) and Oxyma Pure (4 eq).

  • Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Methodology:

Step 1: Resin Swelling (Causality: Matrix Expansion)

  • Transfer 0.1 mmol of resin to a microwave-safe SPPS reaction vessel.

  • Add 5 mL of DMF (or NMP for highly aggregating sequences) and agitate at room temperature for 30 minutes. Rationale: Proper swelling maximizes the surface area and exposes the reactive sites hidden within the polymer matrix.

Step 2: Fmoc Deprotection

  • Add 5 mL of 20% Piperidine in DMF.

  • Apply microwave heating (75°C for 3 minutes).

  • Drain and wash the resin thoroughly with DMF (5 × 3 mL) to remove residual base, which could cause premature activation or epimerization in the next step.

Step 3: First Coupling (Causality: Overcoming Initial Gradient)

  • Dissolve Fmoc-4-Br-Phe-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 3 mL of DMF.

  • Add DIC (0.4 mmol, 4 eq) to the solution to initiate activation.

  • Immediately transfer the activated cocktail to the resin.

  • Apply microwave heating (75°C for 10 minutes). Rationale: The first coupling overcomes the initial concentration gradient, but as reagents deplete, the reaction stalls before completion due to the high activation energy of the bulky bromine group.

Step 4: Second Coupling (Causality: Replenishing Driving Force)

  • Drain the reaction vessel (do not wash with DMF yet).

  • Prepare a fresh batch of activated Fmoc-4-Br-Phe-OH / DIC / Oxyma (4 eq each) exactly as in Step 3.

  • Add to the resin and repeat the microwave heating (75°C for 10 minutes). Rationale: The introduction of fresh, highly concentrated activated esters forces the remaining unreacted, sterically hindered amines to acylate[8].

Step 5: Self-Validation (The Kaiser Test)

  • Extract a few beads of resin and wash them with ethanol.

  • Apply the Kaiser (ninhydrin) test reagents and heat at 100°C for 3 minutes. Validation Check:

  • Yellow/Colorless beads: Coupling is quantitative. Proceed to the next cycle.

  • Blue/Purple beads: Free amines remain. Do not proceed. You must perform a capping step.

Step 6: Capping (If Validation Fails)

  • If trace amines remain, add a solution of Acetic Anhydride / DIPEA / DMF (1:2:7 v/v/v) for 10 minutes at room temperature. Rationale: Capping permanently acetylates unreacted amines, preventing the formation of complex deletion sequences that are impossible to separate via RP-HPLC later.

References

  • Title: Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids Source: CEM Corporation URL: [Link]

  • Title: Efficient Microwave-Assisted One Shot Synthesis of Peptaibols Using Inexpensive Coupling Reagents Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Preclinical Evaluation of Peptide-based Radioligands Targeting PSMA and GRPR in Prostate Cancer Source: DiVA Portal URL: [Link]

  • Title: Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Supporting Information (Double-coupling procedure) Source: Macmillan Group, Princeton University URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cross-Coupling Efficiency: H-Phe(4-Br)-OEt.HCl vs. H-Phe(4-Cl)-OEt.HCl

Executive Summary In the synthesis of novel peptides and complex pharmaceutical intermediates, the functionalization of amino acid side chains via cross-coupling reactions is a paramount strategy. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of novel peptides and complex pharmaceutical intermediates, the functionalization of amino acid side chains via cross-coupling reactions is a paramount strategy. This guide provides an in-depth technical comparison of two key building blocks: the ethyl esters of 4-bromophenylalanine (H-Phe(4-Br)-OEt) and 4-chlorophenylalanine (H-Phe(4-Cl)-OEt). While structurally similar, the choice of the halogen—bromine versus chlorine—profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This document elucidates these differences through an analysis of underlying chemical principles, presentation of representative experimental data, and detailed reaction protocols, empowering researchers to make informed decisions for their synthetic endeavors.

Introduction: The Strategic Importance of Halogenated Phenylalanine Derivatives

The site-specific modification of amino acids is a cornerstone of modern drug development and chemical biology. Halogenated phenylalanine derivatives, such as H-Phe(4-Br)-OEt and H-Phe(4-Cl)-OEt, serve as versatile and stable precursors for introducing diverse functionalities onto a peptide backbone. Palladium-catalyzed cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are the premier methods for these transformations due to their broad functional group tolerance and reliability.[1][2][3]

The selection between a bromo or chloro derivative is often a critical decision point in a synthetic campaign. It represents a trade-off between reactivity and the cost and availability of starting materials.[3] This guide will dissect the nuances of this choice, providing a clear rationale for why one might be favored over the other based on the specific goals of the synthesis.

Mechanistic Considerations: The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in reactivity between H-Phe(4-Br)-OEt and H-Phe(4-Cl)-OEt in palladium-catalyzed cross-coupling reactions lies in the strength of the carbon-halogen (C-X) bond. The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step is often the rate-determining step of the entire cycle.[4]

The general reactivity trend for aryl halides in oxidative addition is: I > Br > Cl > F .[3] This trend is directly correlated with the bond dissociation energies (BDEs) of the corresponding C-X bonds. The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage by the palladium catalyst. Consequently, H-Phe(4-Br)-OEt is inherently more reactive and generally requires milder reaction conditions, lower catalyst loadings, and less specialized ligands to achieve high conversion.[5]

Conversely, the stronger C-Cl bond in H-Phe(4-Cl)-OEt presents a higher activation barrier for oxidative addition. Overcoming this requires more forcing conditions, such as higher temperatures, and, critically, the use of sophisticated, electron-rich, and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands.[6][7] These ligands stabilize the palladium center and promote the cleavage of the inert C-Cl bond.

G cluster_0 Catalytic Cycle: Oxidative Addition cluster_1 Reactivity Comparison pd0 Pd(0)L_n ts_oa [Ar-Pd(X)-L_n]‡ Transition State pd0->ts_oa Oxidative Addition ar_x Ar-X (Aryl Halide) ar_x->ts_oa pd_complex Ar-Pd(II)(X)L_n ts_oa->pd_complex other_steps Transmetalation & Reductive Elimination pd_complex->other_steps other_steps->pd0 Catalyst Regeneration ar_br Ar-Br (e.g., H-Phe(4-Br)-OEt) reactivity_br Lower Activation Energy Faster Reaction Rate ar_br->reactivity_br ar_cl Ar-Cl (e.g., H-Phe(4-Cl)-OEt) reactivity_cl Higher Activation Energy Slower Reaction Rate Requires more active catalyst ar_cl->reactivity_cl

Figure 1. Generalized catalytic cycle highlighting the critical oxidative addition step and the relative reactivity of C-Br vs. C-Cl bonds.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the performance of H-Phe(4-Br)-OEt.HCl and H-Phe(4-Cl)-OEt.HCl in major cross-coupling reactions. The data presented is compiled from representative literature procedures and serves to illustrate the general trends in reactivity and required conditions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most widely used methods for the synthesis of biaryl compounds.[3][8] The difference in reactivity between the bromo- and chloro-substituted phenylalanine derivatives is particularly evident in this transformation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterH-Phe(4-Br)-OEt.HClH-Phe(4-Cl)-OEt.HCl
Aryl Halide Ethyl 4-bromophenylalaninateEthyl 4-chlorophenylalaninate
Boronic Acid Phenylboronic acidPhenylboronic acid
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%)
Ligand None (part of catalyst)SPhos (4 mol%)
Base K₂CO₃K₃PO₄
Solvent Dioxane/H₂OToluene/H₂O
Temperature 80-90 °C100-110 °C
Typical Yield >90%80-95% (highly dependent on ligand)
Reference Illustrative, based on[9][10]Illustrative, based on[6][11]

As the data illustrates, the coupling of H-Phe(4-Br)-OEt proceeds efficiently with a standard, commercially available catalyst like Pd(PPh₃)₄. In contrast, the successful coupling of H-Phe(4-Cl)-OEt necessitates a more sophisticated catalytic system, employing a strong palladium precursor like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos to achieve comparable yields.[11]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, crucial for the synthesis of many pharmaceutical agents.[1][12] Similar to the Suzuki coupling, the choice of halogen dictates the required catalytic system.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterH-Phe(4-Br)-OEt.HClH-Phe(4-Cl)-OEt.HCl
Aryl Halide Ethyl 4-bromophenylalaninateEthyl 4-chlorophenylalaninate
Amine MorpholineMorpholine
Catalyst Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)
Ligand BINAP (1.5 mol%)BrettPhos (4 mol%)
Base NaOtBuCs₂CO₃
Solvent TolueneDioxane
Temperature 80 °C110 °C
Typical Yield HighGood to High
Reference Illustrative, based on[12][13]Illustrative, based on[12][14]

For the bromo-derivative, a "first-generation" catalyst system using a bidentate phosphine ligand like BINAP is often sufficient.[1] However, for the less reactive chloro-derivative, a "third-generation" bulky monophosphine ligand, such as BrettPhos, is typically required to facilitate the reaction and achieve high yields.[12]

Sonogashira and Heck Couplings

The trend of higher reactivity for the bromo-derivative continues in other important cross-coupling reactions like the Sonogashira (C-C alkyne coupling) and Heck (C-C alkene coupling) reactions.

  • Sonogashira Coupling: The coupling of terminal alkynes with H-Phe(4-Br)-OEt generally proceeds smoothly under standard Pd/Cu co-catalyzed conditions.[15][16] Achieving similar efficiency with H-Phe(4-Cl)-OEt often requires higher temperatures, more specialized ligands, and sometimes copper-free conditions to avoid side reactions.[15]

  • Heck Reaction: The Heck reaction of H-Phe(4-Br)-OEt with alkenes can be accomplished with simple palladium salts like Pd(OAc)₂ and phosphine ligands.[2][17] In contrast, the reaction with H-Phe(4-Cl)-OEt is significantly more challenging and often necessitates the use of highly active palladacycle catalysts or sterically demanding NHC ligands to obtain good yields.[18]

Experimental Protocols: A Practical Guide

The following protocols are provided as detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction for both substrates. These are intended as starting points and may require optimization based on the specific coupling partners.

Protocol: Suzuki-Miyaura Coupling of H-Phe(4-Br)-OEt.HCl

G start Start: Prepare Reaction Vessel reagents Add H-Phe(4-Br)-OEt.HCl (1 eq), Phenylboronic Acid (1.2 eq), K₂CO₃ (2.5 eq), Pd(PPh₃)₄ (3 mol%) start->reagents atmosphere Evacuate and backfill with Argon (3x) reagents->atmosphere solvent Add degassed Dioxane/H₂O (4:1) atmosphere->solvent reaction Heat to 90°C and stir (Monitor by TLC/LC-MS) solvent->reaction workup Cool, dilute with H₂O, extract with Ethyl Acetate reaction->workup purify Dry, concentrate, and purify by column chromatography workup->purify end End: Isolated Product purify->end

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling of H-Phe(4-Br)-OEt.HCl.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add H-Phe(4-Br)-OEt.HCl (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 4:1 dioxane/water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol: Suzuki-Miyaura Coupling of H-Phe(4-Cl)-OEt.HCl

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add H-Phe(4-Cl)-OEt.HCl (1.0 eq), phenylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 3.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 5:1 toluene/water via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Practical Recommendations

The choice between H-Phe(4-Br)-OEt.HCl and H-Phe(4-Cl)-OEt.HCl is a strategic decision that balances reactivity against economic and availability factors.

  • H-Phe(4-Br)-OEt.HCl is the substrate of choice for rapid, reliable, and high-yielding cross-coupling reactions under relatively mild conditions. It is ideal for proof-of-concept syntheses, library generation where speed is critical, and when standard catalytic systems are preferred. The higher reactivity generally translates to simpler reaction setups and purification procedures.

  • H-Phe(4-Cl)-OEt.HCl is a valuable alternative, particularly for large-scale industrial applications where the lower cost of the starting material can lead to significant savings. However, its use necessitates a greater investment in process development to identify a robust and efficient catalytic system. Researchers must be prepared to screen various bulky, electron-rich ligands and potentially use higher temperatures and longer reaction times to achieve desired outcomes.

Ultimately, the continuous evolution of catalyst technology is narrowing the reactivity gap between aryl bromides and chlorides.[6] Nevertheless, a thorough understanding of the inherent chemical properties of each substrate, as detailed in this guide, remains essential for the efficient and successful synthesis of complex, functionalized amino acid derivatives.

References

  • Baran, P. S., et al. (2024). General scheme for Baran's synthesis of unnatural amino acids via electrocatalytic cross-coupling. BioAscent. Available at: [Link]

  • Cohen, D. T., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. Available at: [Link]

  • Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Hartwig, J. F., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available at: [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. Available at: [Link]

  • Various Authors. (n.d.). Heck reaction. Wikipedia. Available at: [Link]

  • Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 3. Available at: [Link]

  • Macmillan Group. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Request PDF. (n.d.). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. Available at: [Link]

  • Beilstein Journals. (2011). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Various Authors. (2003). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. ResearchGate. Available at: [Link]

  • Gasser, G., et al. (2018). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Available at: [Link]

  • Nature Communications. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Available at: [Link]

  • ChemSpider Synthetic Pages. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. Available at: [Link]

  • National Science Foundation. (n.d.). Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. PAR. Available at: [Link]

  • Navarro, O. (2015). Recent developments in the Suzuki-Miyaura reaction: 2010-2014. Molecules, 20(4), 7087-7123. Available at: [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. Available at: [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PMC. Available at: [Link]

  • Doyle, A. G., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Science, 378(6619), 539-545. Available at: [Link]

  • Various Authors. (2016). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. Available at: [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. Available at: [Link]

  • Request PDF. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available at: [Link]

  • Diva-Portal.org. (2008). Heck Reactions with Aryl Chlorides. Available at: [Link]

  • Hirschi, J. S., et al. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 55(44), 13904-13908. Available at: [Link]

  • Royal Society of Chemistry. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. Available at: [Link]

  • Gasser, G., et al. (2005). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. Bioconjugate Chemistry, 16(6), 1586-1595. Available at: [Link]

Sources

Comparative

Bromo vs. Iodo Phenylalanine Derivatives in Organic Synthesis: A Comprehensive Guide to Reactivity and Cross-Coupling Strategies

As a Senior Application Scientist, selecting the appropriate halogenated non-canonical amino acid (ncAA) is a critical decision in late-stage functionalization, peptide stapling, and bioconjugation. Both Bromo-phenylalan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate halogenated non-canonical amino acid (ncAA) is a critical decision in late-stage functionalization, peptide stapling, and bioconjugation. Both Bromo-phenylalanine (Bromo-Phe) and Iodo-phenylalanine (Iodo-Phe) serve as versatile electrophilic handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). However, their distinct thermodynamic and kinetic profiles dictate entirely different experimental workflows.

This guide objectively compares their reactivity, explains the causality behind catalyst selection, and provides self-validating protocols for achieving orthogonal site-selectivity.

Thermodynamic and Kinetic Causality

To understand the reactivity differences between these two derivatives, we must examine the fundamental thermodynamics of the carbon-halogen bond. The C-I bond in an Iodo-Phe derivative has a bond dissociation energy (BDE) of approximately 67.2 kcal/mol, whereas the C-Br bond in Bromo-Phe is significantly stronger at roughly 82.6 kcal/mol, as detailed in1[1].

In palladium-catalyzed cross-coupling, the oxidative addition of the aryl halide to the active Pd(0) species is typically the rate- and selectivity-determining step, according to a 2[2].

  • Iodo-Phe undergoes rapid oxidative addition due to its low activation free energy ( ΔGOA‡​ ). This allows reactions to proceed at ambient or slightly elevated temperatures using simple, less sterically demanding ligands (e.g., PPh 3​ ).

  • Bromo-Phe requires elevated thermal energy or the use of highly specialized, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) to sufficiently stabilize the transition state and force the oxidative addition to occur.

Visualizing the Catalytic Cycle

CatalyticCycle cluster_iodo Iodo-Phe Pathway cluster_bromo Bromo-Phe Pathway Pd0 Pd(0) Catalyst Iodo Iodo-Phe (C-I BDE ~67 kcal/mol) Pd0->Iodo Substrate Binding Bromo Bromo-Phe (C-Br BDE ~82 kcal/mol) Pd0->Bromo Substrate Binding PdII_I Pd(II)-Iodo Complex Fast, Low Activation Energy Iodo->PdII_I Rapid Oxidative Addition PdII_Br Pd(II)-Bromo Complex Slower, Requires Heat/Ligands Bromo->PdII_Br Rate-Limiting Oxidative Addition

Thermodynamic and kinetic pathways of Pd(0) oxidative addition for Iodo vs. Bromo-Phe.

Orthogonal Reactivity and Site Selectivity

The ~15 kcal/mol difference in BDE enables highly predictable orthogonal cross-coupling strategies. When a complex peptide or small molecule contains both an Iodo-Phe and a Bromo-Phe residue, chemists can achieve complete site-selectivity without the need for protecting groups.

OrthogonalCoupling Start Peptide with Iodo-Phe & Bromo-Phe Step1 Pd(0), Boronic Acid A Mild Temp (25-50°C) Start->Step1 Intermediate Iodo coupled (Product A) Bromo remains intact Step1->Intermediate Selective C-I Activation Step2 Pd(0), Boronic Acid B Elevated Temp (80°C), SPhos Intermediate->Step2 Final Fully Functionalized Peptide (Product A + B) Step2->Final C-Br Activation

Orthogonal cross-coupling logic leveraging reactivity differences of Iodo and Bromo-Phe.

Quantitative Comparison of Reactivity Profiles

PropertyIodo-PhenylalanineBromo-Phenylalanine
C-X Bond Dissociation Energy ~67.2 kcal/mol~82.6 kcal/mol
Oxidative Addition Rate Very FastSlow to Moderate
Typical Reaction Temperature 25°C – 50°C80°C – 110°C
Ligand Requirement Simple (e.g., PPh 3​ )Bulky/Electron-Rich (e.g., XPhos, SPhos)
Storage Stability Light-sensitive, prone to deiodinationHighly stable, long shelf-life
Orthogonal Priority Reacts FirstReacts Second

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice is grounded in causality, and built-in checkpoints allow you to verify success before proceeding.

Protocol A: Mild Suzuki-Miyaura Coupling of Iodo-Phe (Solid-Phase)

This protocol is optimized for modifying peptides containing Iodo-Phe on a solid support without cleaving the peptide or damaging sensitive side chains, following established 3[3].

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptidyl-resin (0.1 mmol) in degassed DMF for 30 minutes. Causality: Proper swelling exposes the Iodo-Phe residue hidden within the polymer matrix, ensuring homogeneous reaction kinetics.

  • Reagent Addition: Add aryl boronic acid (0.5 mmol, 5 equiv) and K 3​ PO 4​ (0.5 mmol, 5 equiv) in 2 mL degassed DMF. Causality: K 3​ PO 4​ is chosen as a mild base to facilitate transmetalation without causing base-catalyzed racemization of the peptide backbone.

  • Catalyst Introduction: Add Pd(PPh 3​ ) 4​ (0.01 mmol, 10 mol%). Heat gently to 50°C for 12-20 hours under Argon. Causality: The highly reactive C-I bond does not require specialized ligands; the standard tetrakis catalyst is perfectly sufficient.

  • Self-Validation (Micro-cleavage): Withdraw a 2 mg aliquot of resin. Wash with DCM, then treat with TFA/TIPS/H 2​ O (95:2.5:2.5) for 1 hour. Evaporate and analyze via LC-MS.

    • Validation Checkpoint: The complete disappearance of the Iodo-Phe mass [M+H] and appearance of the biaryl product mass, with zero debrominated side products, validates the system. If unreacted starting material remains, the catalyst may have oxidized; degas more rigorously.

Protocol B: Robust Buchwald-Hartwig Amination of Bromo-Phe

Because the C-Br bond is significantly stronger, this protocol employs a highly active pre-catalyst and specialized ligands to force the reaction.

Step-by-Step Methodology:

  • Degassing: In an oven-dried Schlenk tube, combine the Bromo-Phe derivative (1.0 equiv), amine nucleophile (1.2 equiv), and Cs 2​ CO 3​ (2.0 equiv). Purge with Argon for 15 minutes. Causality: Cs 2​ CO 3​ is strong enough to deprotonate the amine for the catalytic cycle but mild enough to tolerate ester/amide functional groups.

  • Catalyst Activation: Add Pd 2​ (dba) 3​ (5 mol%) and RuPhos (10 mol%) in anhydrous, degassed Toluene. Causality: RuPhos is a bulky, electron-rich ligand that accelerates the difficult oxidative addition of the C-Br bond and promotes reductive elimination of the C-N bond while suppressing unwanted β -hydride elimination.

  • Reaction Execution: Heat the mixture to 90°C for 16 hours.

  • Self-Validation (Colorimetric & LC-MS):

    • Validation Checkpoint: Observe the reaction mixture. It should transition from a dark purple/black (Pd 2​ (dba) 3​ ) to a reddish-brown/orange hue, visually indicating the formation of the active L-Pd(0) species. Complete consumption of the starting material on TLC/LC-MS confirms successful activation of the stubborn C-Br bond.

References

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing).
  • Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. ChemRxiv.
  • Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification.

Sources

Validation

A Comparative Guide to the Bioactivity of H-Phe(4-Br)-OEt.HCl Containing Peptides Versus Wild-Type Sequences

Introduction: Enhancing Peptide Therapeutics Through Strategic Modification The strategic incorporation of non-natural amino acids is a foundational element of modern peptide-based drug discovery.[1][2] This approach pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Enhancing Peptide Therapeutics Through Strategic Modification

The strategic incorporation of non-natural amino acids is a foundational element of modern peptide-based drug discovery.[1][2] This approach provides a potent toolkit for modulating biological activity, improving metabolic stability, and enhancing the pharmacokinetic profiles of peptide drug candidates.[1][3] Among the various modifications, the use of halogenated amino acids, such as 4-bromo-L-phenylalanine, has gained considerable attention for its potential to confer unique and advantageous properties to peptides.[1][4][5]

This guide offers a comprehensive comparative analysis of the bioactivity of peptides incorporating H-Phe(4-Br)-OEt.HCl (4-bromo-L-phenylalanine ethyl ester hydrochloride) versus their corresponding wild-type sequences. We will delve into the physicochemical rationale for this modification, provide detailed experimental protocols for a head-to-head comparison, and present data-driven insights into the resulting changes in biological function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage unnatural amino acids to optimize peptide-based therapeutics.

Physicochemical Rationale for Incorporating 4-Bromo-L-phenylalanine

The substitution of a hydrogen atom with a bromine atom at the para-position of the phenylalanine side chain introduces significant alterations to its physicochemical properties, which can, in turn, influence peptide bioactivity.[1]

  • Increased Hydrophobicity and Steric Bulk: The bromine atom is larger and more lipophilic than a hydrogen atom. This increased steric bulk and hydrophobicity can lead to improved occupancy of hydrophobic pockets within a target receptor or enzyme active site.[1]

  • Altered Electronic Properties: Bromine is an electron-withdrawing group, which can modify the electronic distribution of the aromatic ring.[1] This can lead to the formation of halogen bonds, a type of non-covalent interaction between the halogen atom and a Lewis base on the receptor, potentially enhancing binding affinity.[6][7][8]

  • Enhanced Metabolic Stability: The presence of the bulky bromine atom can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's resistance to degradation and prolonging its in vivo half-life.[3][9]

The ethyl ester modification on the C-terminus of the amino acid is primarily a synthetic handle, which can influence solubility and reactivity during peptide synthesis.[10]

Experimental Design for Bioactivity Comparison

A robust comparison of the bioactivity of H-Phe(4-Br)-OEt.HCl-containing peptides and their wild-type counterparts requires a multi-faceted experimental approach. The following sections outline the key assays and methodologies.

Peptide Synthesis and Characterization

The initial and most critical step is the successful synthesis and purification of both the modified and wild-type peptides.

Workflow for Peptide Synthesis and Purification

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization SolidPhase Solid-Phase Peptide Synthesis (SPPS) Coupling Coupling of Fmoc-protected amino acids SolidPhase->Coupling Iterative process Deprotection Fmoc deprotection Coupling->Deprotection Cleavage Cleavage from resin and side-chain deprotection Coupling->Cleavage Final cycle Deprotection->Coupling RP_HPLC Reverse-Phase HPLC Purification Cleavage->RP_HPLC MassSpec Mass Spectrometry (Identity & Purity Confirmation) RP_HPLC->MassSpec

Caption: General workflow for solid-phase peptide synthesis and purification.

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS):

  • Resin Preparation: Swell a suitable solid support resin (e.g., Rink Amide resin) in a non-polar solvent like dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. Allow the reaction to proceed for 2 hours at room temperature.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Iterative Coupling and Deprotection: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating either Fmoc-Phe-OH for the wild-type or Fmoc-Phe(4-Br)-OH for the modified peptide at the desired position.

  • Cleavage and Deprotection: After the final amino acid coupling, wash the resin extensively with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Characterization: Confirm the identity and purity of the final peptides using mass spectrometry.[1]

Receptor Binding Affinity Assays

Determining the binding affinity of the peptides to their target receptor is crucial for understanding the impact of the 4-bromo-phenylalanine substitution.[11]

Commonly Used Receptor Binding Assays:

  • Surface Plasmon Resonance (SPR): A label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of the peptide to an immobilized receptor.[11]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can be configured to measure competitive binding between the labeled wild-type peptide and the unlabeled modified peptide to the receptor.[12]

  • Radioligand Binding Assays: A highly sensitive method where a radiolabeled ligand competes with the test peptides for binding to the receptor.[11][13]

Illustrative Data: Receptor Binding Affinity (Ki values)

PeptideTarget ReceptorBinding Affinity (Ki, nM)
Wild-Type PeptideReceptor X15.2 ± 1.8
H-Phe(4-Br)-OEt.HCl PeptideReceptor X5.8 ± 0.7

Note: The above data is hypothetical and for illustrative purposes only.

Cell-Based Functional Assays

Cell-based assays provide a more physiologically relevant context to evaluate the biological activity of the peptides.[14][15] These assays measure the downstream cellular response upon peptide binding to its receptor.

Workflow for a Cell-Based Functional Assay (e.g., cAMP measurement)

G CellCulture Culture cells expressing the target receptor PeptideTreatment Treat cells with varying concentrations of wild-type or modified peptide CellCulture->PeptideTreatment Incubation Incubate for a defined period PeptideTreatment->Incubation CellLysis Lyse cells to release intracellular components Incubation->CellLysis cAMP_Assay Measure intracellular cAMP levels (e.g., using a competitive immunoassay) CellLysis->cAMP_Assay DataAnalysis Analyze data to determine EC50 values cAMP_Assay->DataAnalysis

Caption: Workflow for a typical cell-based functional assay measuring cAMP levels.

Types of Cell-Based Functional Assays:

  • Second Messenger Assays: Measurement of intracellular signaling molecules like cyclic AMP (cAMP) or calcium mobilization upon receptor activation.[13]

  • Reporter Gene Assays: Cells are engineered with a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest.[16][17][18]

  • Cell Proliferation/Viability Assays: Assessing the effect of the peptides on cell growth or death, which can be relevant for anticancer peptides.[18]

Illustrative Data: Functional Potency (EC50 values)

PeptideFunctional AssayPotency (EC50, nM)
Wild-Type PeptidecAMP Accumulation25.6 ± 3.1
H-Phe(4-Br)-OEt.HCl PeptidecAMP Accumulation10.3 ± 1.5

Note: The above data is hypothetical and for illustrative purposes only.

Metabolic Stability Assays

Evaluating the stability of peptides in the presence of biological matrices is critical for predicting their in vivo performance.[19][20]

Common In Vitro Stability Assays:

  • Plasma Stability Assay: Peptides are incubated in plasma from different species (e.g., human, rat) and the remaining peptide concentration is measured over time by LC-MS.[21][22]

  • Liver Microsomal Stability Assay: This assay assesses the susceptibility of peptides to metabolism by cytochrome P450 enzymes present in liver microsomes.[19][22]

  • Tissue Homogenate Stability Assay: Peptides are incubated with homogenates from various tissues (e.g., liver, kidney, intestine) to evaluate their degradation by tissue-specific proteases.[21][23]

Illustrative Data: Metabolic Stability (Half-life)

PeptideIn Vitro MatrixHalf-life (t1/2, hours)
Wild-Type PeptideHuman Plasma1.5 ± 0.2
H-Phe(4-Br)-OEt.HCl PeptideHuman Plasma4.8 ± 0.5

Note: The above data is hypothetical and for illustrative purposes only.

Discussion and Interpretation of Results

The incorporation of 4-bromo-L-phenylalanine can significantly enhance the bioactivity of peptides. The illustrative data presented above suggests that the modified peptide exhibits:

  • Increased Binding Affinity: The lower Ki value for the brominated peptide indicates a stronger interaction with the target receptor. This could be attributed to favorable halogen bonding or improved hydrophobic interactions within the binding pocket.[6][7]

  • Enhanced Functional Potency: The lower EC50 value in the cell-based assay demonstrates that the modified peptide is more potent in eliciting a biological response. This is often a direct consequence of improved receptor binding.

  • Improved Metabolic Stability: The longer half-life in human plasma suggests that the 4-bromo-phenylalanine modification protects the peptide from proteolytic degradation, a key hurdle in the development of peptide therapeutics.[3][9]

Conclusion: A Powerful Strategy for Peptide Optimization

The strategic incorporation of H-Phe(4-Br)-OEt.HCl into peptide sequences represents a valuable and powerful strategy for enhancing their therapeutic potential. By favorably altering the physicochemical properties of the peptide, this modification can lead to significant improvements in receptor binding affinity, functional potency, and metabolic stability. The comprehensive experimental framework outlined in this guide provides a robust approach for systematically evaluating the impact of this and other unnatural amino acid substitutions, thereby accelerating the development of next-generation peptide-based drugs.

References

  • The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide - Benchchem.
  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. Available at: [Link]

  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - Frontiers. Available at: [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC. Available at: [Link]

  • Modulation of the Interaction between a Peptide Ligand and a: G Protein-Coupled Receptor by Halogen Atoms - PMC. Available at: [Link]

  • The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Effect of Halogenation on Edge−Face Aromatic Interactions in a β-Hairpin Peptide: Enhanced Affinity with Iodo-Substituents | Organic Letters - ACS Publications. Available at: [Link]

  • Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Methods used to assess some biological activities of peptides and... - ResearchGate. Available at: [Link]

  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. Available at: [Link]

  • An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery - PubMed. Available at: [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - MDPI. Available at: [Link]

  • Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling | bioRxiv. Available at: [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC. Available at: [Link]

  • In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - PMC. Available at: [Link]

  • Effect of halogenation on edge-face aromatic interactions in a beta-hairpin peptide: enhanced affinity with iodo-substituents - PubMed. Available at: [Link]

  • The Significance of Halogen Bonding in Ligand– Receptor Interactions - Semantic Scholar. Available at: [Link]

  • Investigating Endogenous Peptides and Peptidases using Peptidomics - PMC - NIH. Available at: [Link]

  • Cell-based Assays - ProtaGene. Available at: [Link]

  • Examples of bioactive β‐phenylalanine and 3‐amino‐3‐phenylpropanol motif‐containing compounds. - ResearchGate. Available at: [Link]

  • ELISA Techniques for Ligand-Receptor | JoVE Journal. Available at: [Link]

  • 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem - NIH. Available at: [Link]

  • Investigating Endogenous Peptides and Peptidases Using Peptidomics - ACS Publications. Available at: [Link]

  • Natural and Synthetic Peptides as Alternatives to Antibiotics in Intestinal Infections—A Review - MDPI. Available at: [Link]

  • Machine learning tools for peptide bioactivity evaluation – Implications for cell culture media optimization and the broader cultivated meat industry - PMC. Available at: [Link]

  • Bioactive Peptides Derived from Tuna: Screening, Extraction, Bioactivity, and Mechanism of Action - MDPI. Available at: [Link]

  • Synthetic vs Bioactive Peptides - YouTube. Available at: [Link]

  • Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applications—Second Edition - PMC. Available at: [Link]

  • 4-Bromophenylalanine | C9H10BrNO2 | CID 85681 - PubChem. Available at: [Link]

  • Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC. Available at: [Link]

  • Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - Frontiers. Available at: [Link]

  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints | ACS Chemical Biology. Available at: [Link]

  • Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F. Available at: [Link]

  • Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation - PMC. Available at: [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis of Novel Peptides Using Unusual Amino Acids - ResearchGate. Available at: [Link]

  • Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. Available at: [Link]

Sources

Comparative

Comparative stability of ethyl ester vs methyl ester protecting groups on 4-bromo-L-phenylalanine

Comparative Guide: Ethyl Ester vs. Methyl Ester Protecting Groups on 4-Bromo-L-Phenylalanine Introduction 4-Bromo-L-phenylalanine is a critical non-natural amino acid utilized in advanced peptide engineering and drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Ethyl Ester vs. Methyl Ester Protecting Groups on 4-Bromo-L-Phenylalanine

Introduction 4-Bromo-L-phenylalanine is a critical non-natural amino acid utilized in advanced peptide engineering and drug discovery. The para-bromo substitution serves as a highly versatile bioorthogonal handle, enabling late-stage functionalization via palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). However, successfully integrating this residue into complex peptide sequences requires robust C-terminal protection to prevent unwanted self-condensation and to strictly direct the regioselectivity of peptide bond formation.

The choice between a methyl ester (-OMe) and an ethyl ester (-OEt) protecting group is a foundational decision in liquid-phase peptide synthesis (LPPS). While structurally similar, the addition of a single methylene unit in the ethyl ester fundamentally alters the steric environment and the electronic sensitivity of the carbonyl carbon. This guide provides an objective, data-driven comparison of these two protecting groups, detailing their stability, cleavage kinetics, and the mechanistic causality behind their performance.

Mechanistic Comparison: Steric Hindrance and Nucleophilic Sensitivity The primary function of a C-terminal ester is to mask the carboxylic acid during N-terminal elongation.

  • Methyl Esters: Methyl esters are the standard for semi-permanent C-terminal protection. Because the methyl group provides minimal steric shielding, the ester carbonyl remains highly susceptible to nucleophilic attack. This is advantageous for rapid deprotection under mild alkaline conditions, but it renders the ester vulnerable to premature cleavage or transesterification during multi-step syntheses involving strong nucleophiles.

  • Ethyl Esters: The ethyl group introduces a subtle but impactful increase in steric bulk. Consequently, ethyl esters are significantly less sensitive to nucleophilic attack compared to their methyl counterparts [1]. This increased stability makes them superior for long, complex syntheses where the growing peptide chain must endure repeated basic coupling cycles. However, this stability comes at a cost: the saponification (hydrolysis) of ethyl esters requires harsher alkaline conditions or longer reaction times, which paradoxically increases the risk of base-catalyzed racemization (epimerization) via an oxazolone intermediate [4].

Visualizing the Workflow The following diagram illustrates the synthetic lifecycle of ester-protected 4-bromo-L-phenylalanine, from initial esterification through peptide coupling and final deprotection.

G A N-Boc-4-Bromo-L-Phe B Esterification (SOCl2, ROH) A->B C1 Methyl Ester (High Nucleophilic Sensitivity) B->C1 MeOH C2 Ethyl Ester (High Steric Stability) B->C2 EtOH D Peptide Coupling (e.g., HATU/DIPEA) C1->D C2->D E Alkaline Deprotection (LiOH, THF/H2O) D->E F Elongated Peptide (C-Terminal Free) E->F

Workflow of 4-bromo-L-phenylalanine esterification, coupling, and deprotection.

Quantitative Data: Stability and Cleavage Kinetics The following table synthesizes experimental data regarding the stability and cleavage efficiency of methyl vs. ethyl esters on phenylalanine derivatives.

ParameterMethyl Ester (-OMe)Ethyl Ester (-OEt)Mechanistic Rationale
Steric Hindrance LowModerateThe extra -CH2- group in the ethyl chain shields the carbonyl carbon from incoming nucleophiles.
Stability to Nucleophiles ModerateHighEthyl esters resist premature aminolysis and transesterification during repeated coupling cycles.
Alkaline Cleavage Rate (LiOH, 25°C) Fast (< 2 hours)Slow (4 - 8 hours)Reduced steric hindrance accelerates the formation of the tetrahedral intermediate during saponification.
Racemization Risk (During Cleavage) Low to ModerateModerate to HighProlonged exposure to base required for ethyl ester cleavage promotes α-proton abstraction.
Optimal Application Short peptide sequences; rapid LPPS.Complex, multi-step LPPS requiring robust C-terminal stability.

Experimental Protocols: A Self-Validating System

Protocol 1: Synthesis of N-Boc-4-bromo-L-phenylalanine Esters This protocol utilizes thionyl chloride (SOCl2) to generate the ester [3]. The causality of using SOCl2 at 0°C is to generate HCl in situ, which catalyzes the formation of the highly reactive acyl chloride intermediate that is immediately trapped by the solvent. The strict temperature control prevents the degradation of the acid-sensitive Boc protecting group.

  • Preparation: Suspend 10 mmol (3.44 g) of N-Boc-4-bromo-L-phenylalanine in 20 mL of anhydrous, HPLC-grade methanol (for methyl ester) or ethanol (for ethyl ester) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Activation: Cool the suspension to 0°C using an ice-water bath. Dropwise, add 2.5 equivalents (25 mmol, 1.82 mL) of distilled SOCl2. Caution: This step is highly exothermic and evolves HCl and SO2 gases; perform in a fume hood.

  • Esterification: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The system is self-validating: reaction progress must be monitored via TLC (Hexane/EtOAc 7:3) until the starting material spot completely disappears.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO3 (to neutralize residual acid) and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and evaporate to yield the pure ester.

Protocol 2: Controlled Alkaline Deprotection and Racemization Mitigation Deprotection of methyl and ethyl esters is typically accomplished under alkaline conditions. To mitigate the risk of racemization—which is highest in low-water environments where intramolecular oxazolone formation competes with direct hydrolysis [2]—a LiOH/THF/H2O system is employed. The lithium ion coordinates with the carbonyl oxygen, enhancing its electrophilicity and accelerating cleavage without requiring excessive hydroxide concentrations.

  • Solvent System: Dissolve 1.0 mmol of the ester-protected peptide in 4 mL of a THF/H2O mixture (3:1 v/v). Causality note: The presence of water is critical; strictly anhydrous basic conditions severely exacerbate racemization.

  • Hydrolysis: Add 1.5 equivalents of LiOH·H2O (1.5 mmol, 63 mg) to the solution.

  • Monitoring: Stir at room temperature. For the methyl ester, complete consumption of the starting material typically occurs within 1-2 hours. For the ethyl ester, this may take 4-8 hours. Validate completion using LC-MS to ensure no unreacted ester remains.

  • Quenching: Once complete, cool the mixture to 0°C and carefully acidify to pH 3 using 1M HCl to protonate the free carboxylate.

  • Extraction: Extract the free carboxylic acid with ethyl acetate (3 x 15 mL), dry over Na2SO4, and concentrate under vacuum.

Conclusion The selection between a methyl and ethyl ester for 4-bromo-L-phenylalanine is a balancing act between synthetic stability and cleavage efficiency. Methyl esters are preferred for their facile removal, minimizing the time the peptide is exposed to racemizing basic conditions. Conversely, ethyl esters are the superior choice when the synthetic route demands rigorous protection against nucleophilic attack over multiple coupling cycles, provided that the subsequent deprotection is carefully optimized with lithium hydroxide and sufficient water to suppress epimerization.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. E 22a, Thieme-connect,

  • Racemization and Hydrolysis of Acylated Amino Acid Esters, ProQuest,

  • What is 4-Bromo-L-phenylalanine and how is it synthesized?, Guidechem,

  • Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production, ACS Publications,

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Guide for H-Phe(4-Br)-OEt.HCl

Welcome to our laboratory safety and chemical handling series. As a Senior Application Scientist, I frequently consult with drug development professionals who synthesize peptide analogs using unnatural amino acids like H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our laboratory safety and chemical handling series. As a Senior Application Scientist, I frequently consult with drug development professionals who synthesize peptide analogs using unnatural amino acids like H-Phe(4-Br)-OEt.HCl (4-Bromo-L-phenylalanine ethyl ester hydrochloride). While utilizing these halogenated building blocks drives innovation in medicinal chemistry, their disposal requires rigorous, scientifically grounded protocols. Improper disposal not only risks regulatory fines but also creates severe environmental and laboratory safety hazards.

This guide goes beyond standard Safety Data Sheets (SDS) to provide you with a self-validating, step-by-step operational plan for handling and disposing of this specific compound.

The Causality of Segregation: Why Halogenated Waste is Different

In laboratory waste management, not all organic compounds are created equal. H-Phe(4-Br)-OEt.HCl contains a covalent carbon-bromine bond. Any organic compound containing bromine, chlorine, fluorine, or iodine must be strictly segregated as Halogenated Organic Waste [1].

The Mechanistic Reason: During standard waste incineration, halogens form highly corrosive hydrogen halides (e.g., hydrogen bromide, HBr). If halogenated waste is improperly mixed with non-halogenated waste, the disposal facility must subject the entire drum to specialized high-temperature incineration equipped with caustic scrubbing to neutralize the corrosive gases and prevent the formation of toxic dioxins[2]. Consequently, failing to segregate these wastes drastically increases disposal costs and environmental burden due to the extra treatment steps required[3].

Furthermore, because this compound is supplied as a hydrochloride (HCl) salt, its dissolution in aqueous media yields a slightly acidic solution. This dual-hazard profile (halogenated organic + acidic salt) dictates our disposal strategy.

Quantitative Data & Waste Characterization

To ensure proper handling, all personnel must understand the physical and chemical parameters that dictate the compound's waste stream classification.

ParameterValue / DescriptionCausality for Disposal Strategy
Chemical Name 4-Bromo-L-phenylalanine ethyl ester hydrochlorideDefines the specific waste streams required (Halogenated, Organic, Acidic salt).
Halogen Content Contains Bromine (Br)Mandates segregation into "Halogenated Organic Waste" to prevent corrosive HBr gas during standard incineration[1].
Salt Form Hydrochloride (HCl)Dissolution in water yields an acidic solution; requires pH monitoring if aqueous waste is generated.
Disposal Method High-temperature IncinerationEnsures complete destruction of the carbon-halogen bond without generating toxic byproducts[4].
Self-Validating Standard Operating Procedures (SOPs)

To guarantee trustworthiness and safety, every protocol below is designed as a self-validating system . This means each workflow includes a built-in verification step to ensure the procedure was executed correctly before the waste leaves your bench.

Workflow 1: Solid Waste & Contaminated Consumables

Unused powder, contaminated weighing boats, and pipette tips cannot be thrown in the general trash.

  • Segregation: Collect all solid waste containing H-Phe(4-Br)-OEt.HCl in a dedicated, puncture-proof container labeled "Hazardous Waste: Halogenated Solid Organics"[5].

  • Transfer: Use a clean spatula to transfer powders to avoid creating aerosolized dust[5].

  • Self-Validation (Mass Reconciliation): Weigh the waste container before and after adding the bulk solid waste. Log the disposed mass and reconcile it against your chemical inventory. Validation: A matching mass balance ensures zero unaccounted hazardous material is left on the benchtop.

Workflow 2: Liquid Organic Waste (Reaction Mixtures)

When the compound is dissolved in organic solvents (e.g., DMF, DMSO, or DCM) during synthesis:

  • Collection: Pour the liquid waste into a designated green-labeled carboy specifically marked for "Halogenated Organic Waste"[1].

  • Headspace Management: Never overfill the carboy. Leave at least 10% headspace to allow for vapor expansion[5].

  • Self-Validation (Phase Check): After adding the waste, visually inspect the carboy. Validation: Ensure no distinct aqueous layer separates at the bottom or top. Phase separation indicates improper mixing of incompatible aqueous/organic waste streams, which must be reported to EHS immediately.

Workflow 3: Container Decontamination (The Triple-Rinse Protocol)

Empty containers that once held H-Phe(4-Br)-OEt.HCl must be treated as hazardous waste unless properly decontaminated[4].

  • Triple Rinse: Rinse the empty glass or plastic container three times with a suitable organic solvent in which the compound is highly soluble (e.g., DMSO or Methanol)[4].

  • Rinsate Disposal: Collect all solvent rinsate and add it to the "Halogenated Organic Waste" carboy[4].

  • Self-Validation (pH Verification): Perform a 4th and final rinse using distilled water. Test the pH of this aqueous rinse using pH indicator paper. Validation: Because the original compound is a hydrochloride salt, any residual chemical will render the water slightly acidic. A pH reading of 6.5–7.5 confirms the complete removal of the active pharmaceutical ingredient (API).

  • Final Disposal: Once validated, deface the original chemical label and dispose of the container as non-hazardous laboratory ware according to your institution's EHS guidelines[4].

Workflow Visualization

The following logical relationship diagram outlines the decision-making process for routing H-Phe(4-Br)-OEt.HCl waste to its proper final destination.

G Start H-Phe(4-Br)-OEt.HCl Waste Generation Decision Physical State of Waste? Start->Decision Solid Solid Powder & Contaminants Decision->Solid Dry Liquid Dissolved in Organic Solvent Decision->Liquid Organic Aqueous Aqueous Solutions (HCl Salt) Decision->Aqueous Water-based HaloSolid Halogenated Solid Waste Container Solid->HaloSolid HaloLiquid Halogenated Solvent Waste Carboy Liquid->HaloLiquid AqueousWaste Aqueous Waste (Neutralized) Aqueous->AqueousWaste Verify pH 6-8 Incineration EHS Pickup & High-Temp Incineration HaloSolid->Incineration HaloLiquid->Incineration AqueousWaste->Incineration Trace organics

Disposal workflow for H-Phe(4-Br)-OEt.HCl waste streams.
References
  • UTIA Safety Office. Laboratory Hazardous Waste Management Guide. Retrieved from 3

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from 2

  • BenchChem. Proper Disposal of Hexyl 4-bromobenzoate: A Guide for Laboratory Professionals. Retrieved from 5

  • BenchChem. Proper Disposal of 4-Bromo A23187: A Step-by-Step Guide for Laboratory Professionals. Retrieved from4

  • Bucknell University EHS. Hazardous Waste Segregation. Retrieved from 1

Sources

Handling

Personal protective equipment for handling H-Phe(4-Br)-OEt.HCl

As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing both the synthetic utility and the safety protocols for halogenated amino acid derivatives. H-Phe(4-Br)-OEt.HCl (4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing both the synthetic utility and the safety protocols for halogenated amino acid derivatives. H-Phe(4-Br)-OEt.HCl (4-Bromo-L-phenylalanine ethyl ester hydrochloride) is a critical building block in peptide synthesis and palladium-catalyzed cross-coupling reactions. However, its physical state as a hydrochloride salt powder introduces specific handling challenges that require rigorous Personal Protective Equipment (PPE) and operational controls.

The following guide is designed to provide you with a self-validating safety system, ensuring that every protocol not only protects the researcher but also preserves the chemical integrity of your experiments.

Hazard Assessment & The Causality of Risk

To design an effective safety protocol, we must first understand the physicochemical properties driving the hazards[1].

  • Inhalation & Hygroscopicity : As a hydrochloride salt, this compound is slightly hygroscopic. If the fine powder becomes airborne and is inhaled, it dissolves rapidly in the mucosal moisture of the respiratory tract. This releases localized hydrochloric acid, causing immediate respiratory irritation (STOT SE 3).

  • Dermal/Eye Reactivity : The aryl bromide moiety, combined with the acidic nature of the salt, can disrupt lipid bilayers in the skin and eyes, leading to contact irritation (Skin Irrit. 2, Eye Irrit. 2A)[2].

Table 1: Chemical Properties & GHS Hazard Profile

Property / MetricValue / Classification
Chemical Name 4-Bromo-L-phenylalanine ethyl ester hydrochloride
CAS Number 232276-00-5
Molecular Weight 308.60 g/mol
Physical State Solid (Crystalline Powder)
GHS Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment and used in conjunction with engineering controls like chemical fume hoods[3].

Table 2: PPE Specifications for H-Phe(4-Br)-OEt.HCl

PPE CategorySpecification & StandardScientific Causality & Rationale
Hand Protection Nitrile Gloves ( 0.11 mm thickness)Standard: EN 374Nitrile provides excellent resistance to incidental contact with halogenated organic salts. Double-gloving is recommended during bulk transfers to ensure a self-validating barrier if the outer glove tears.
Eye Protection Safety Glasses with Side Shields or GogglesStandard: ANSI Z87.1Prevents airborne crystalline dust from contacting the ocular mucosa, which would otherwise cause severe irritation due to the HCl component.
Body Protection Flame-retardant Lab Coat(Fully buttoned)Protects street clothing from accumulating hazardous dust, preventing secondary exposure outside the laboratory environment.
Respiratory N95/P100 Particulate Respirator(If handled outside a fume hood)Filters out fine particulate matter. However, the primary engineering control should always be a certified chemical fume hood, rendering the respirator a secondary backup[4].

Operational Plan & Handling Protocol

Do not merely execute steps; validate them. This protocol integrates safety with experimental yield optimization.

  • Step 1: Engineering Control Validation. Before opening the reagent bottle, verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

  • Step 2: PPE Integrity Check. Inspect your nitrile gloves for pinhole leaks by trapping air inside and applying pressure. This is a critical self-validating step before handling any irritant[3].

  • Step 3: Anti-Static Weighing. Use an anti-static weighing boat and a grounded or anti-static spatula. Causality: Hydrochloride salts are prone to static charge buildup. Static repulsion can cause the fine powder to aerosolize, simultaneously increasing your inhalation risk and decreasing your precise molar yield[2].

  • Step 4: Closed-System Transfer. Transfer the weighed solid into the reaction vessel inside the fume hood. Seal the vessel before moving it to the benchtop or reactor block to prevent accidental dust dispersion.

Spill Response and Disposal Plan

A proper spill response prevents a minor incident from becoming a laboratory-wide contamination event.

  • Step 1: Spill Containment (Wet-Wipe Method) : Never dry-sweep H-Phe(4-Br)-OEt.HCl powder. Dry sweeping aerosolizes the irritant. Instead, cover the spill with paper towels dampened with a compatible solvent (e.g., 70% Isopropanol or water). The moisture suppresses dust generation and safely dissolves the HCl salt for easy wiping[4].

  • Step 2: Surface Decontamination : Wipe the area a second time with a fresh damp cloth to ensure no acidic residue remains on the bench or balance.

  • Step 3: Disposal Routing : Because this molecule contains a covalently bound bromine atom, all contaminated wipes, empty vials, and reaction byproducts must be routed to the Halogenated Solid Waste stream. Mixing halogenated waste with non-halogenated streams can lead to regulatory violations and dangerous incinerator emissions.

Workflow Visualization

PPE_Workflow Start Pre-Operation: Verify Fume Hood & Don PPE Weighing Weighing: Use Anti-Static Tools Start->Weighing Transfer Transfer & Reaction: Keep in Closed System Weighing->Transfer SpillCheck Spill Detected? Transfer->SpillCheck SpillResp Spill Response: Wet Wipe (No Dry Sweeping) SpillCheck->SpillResp  Yes Disposal Disposal: Halogenated Solid Waste SpillCheck->Disposal  No SpillResp->Disposal

Workflow for the safe handling, spill response, and disposal of H-Phe(4-Br)-OEt.HCl.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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H-Phe(4-Br)-OEt.HCl
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